Org37684
Description
Properties
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Org37684: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org37684 is a synthetic compound that has been identified as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key pharmacological data, detailing its primary signaling pathways, and outlining the experimental protocols used to characterize its activity.
Core Mechanism of Action: 5-HT2C Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist at the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is known to modulate a variety of physiological processes, including mood, appetite, and cognition.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been determined through in vitro pharmacological assays. The following table summarizes the pEC50 values of this compound for the human 5-HT2 receptor subtypes. The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Receptor Subtype | pEC50 |
| 5-HT2C | 8.17 |
| 5-HT2B | 7.96 |
| 5-HT2A | 7.11 |
Data sourced from publicly available pharmacological databases.
These data indicate that this compound is a potent agonist at the 5-HT2C receptor with a notable degree of selectivity over the 5-HT2A and 5-HT2B receptor subtypes.
Signaling Pathways
The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist such as this compound initiates a cascade of intracellular events.
Primary Gq/11 Signaling Pathway
Upon binding of this compound to the 5-HT2C receptor, the associated Gαq/11 subunit is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to the activation of intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1]
Alternative Signaling Pathways
Research suggests that the 5-HT2C receptor can also couple to other G protein families, including Gα12/13 and Gαi/o, although these are generally considered non-canonical or secondary pathways.[1][2] Activation of Gα12/13 can stimulate phospholipase D (PLD) activity, while Gαi/o coupling can lead to the inhibition of adenylyl cyclase and modulation of the PI3K/Akt signaling cascade. The extent to which this compound engages these alternative pathways has not been fully elucidated and represents an area for further investigation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
General Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C), and varying concentrations of unlabeled this compound.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Inositol Phosphate Accumulation
Functional assays are used to measure the cellular response to receptor activation. For Gq/11-coupled receptors, a common method is to measure the accumulation of inositol phosphates (IPs).
Objective: To determine the potency (EC50) of this compound in stimulating 5-HT2C receptor-mediated signaling.
General Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells) in 24- or 96-well plates.
-
Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
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-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximum effect (Emax).
-
In Vivo Studies: Hypophagia in Rodent Models
In vivo studies are crucial for understanding the physiological effects of a compound. The anorectic effects of 5-HT2C receptor agonists are well-documented.
Objective: To evaluate the effect of this compound on food intake in rats.
General Methodology:
-
Animals:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar strain), singly housed to allow for accurate food intake measurement.
-
Acclimate the animals to the housing conditions and handling procedures.
-
-
Drug Administration:
-
Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage).
-
Test a range of doses to establish a dose-response relationship.
-
-
Measurement of Food Intake:
-
Provide a pre-weighed amount of standard chow to the animals after drug administration.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-dosing).
-
Calculate the cumulative food intake for each animal.
-
-
Data Analysis:
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Compare the food intake of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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Determine the dose of this compound that significantly reduces food intake.
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Conclusion
This compound is a potent and selective 5-HT2C receptor agonist. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C. This activity translates to observable physiological effects, such as a reduction in food intake in animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other 5-HT2C receptor modulators. Further research is warranted to fully elucidate the engagement of alternative signaling pathways and the complete downstream consequences of 5-HT2C receptor activation by this compound.
References
What is the chemical structure of Org37684?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org37684 is a selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including mood, appetite, and cognition. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed information on its binding affinity and functional potency at the 5-HT2C receptor is presented, along with a summary of its known signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing this compound in preclinical studies.
Chemical Structure and Properties
This compound, with the IUPAC name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.[1]
| Property | Value |
| IUPAC Name | (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine |
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| CAS Number | 213007-95-5 |
| Canonical SMILES | COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3 |
Mechanism of Action
This compound functions as a selective agonist at the serotonin 5-HT2C receptor.[2][3][4] The 5-HT2C receptor is a Gq/G11 protein-coupled receptor.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Activation of the 5-HT2C receptor by agonists like this compound has been shown to modulate the release of other neurotransmitters, notably inhibiting the release of dopamine and norepinephrine in specific brain regions.[2] This modulation is believed to underlie the diverse physiological and behavioral effects associated with 5-HT2C receptor activation, including regulation of mood, anxiety, and appetite.[5]
Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity of this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| pKi | 5-HT2C | 7.8 | Radioligand Binding | [6] |
| EC50 | 5-HT2C | 2.9 nM | Functional Assay | [7] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathway
The signaling pathway initiated by the activation of the 5-HT2C receptor by this compound is depicted below.
Experimental Protocols
5.1. Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A typical competitive binding assay would involve:
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Membrane Preparation: Preparation of cell membranes expressing the 5-HT2C receptor.
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Incubation: Incubation of the membranes with a fixed concentration of a radiolabeled 5-HT2C receptor antagonist (e.g., [3H]-mesulergine) and varying concentrations of unlabeled this compound.
-
Separation: Separation of bound from free radioligand by rapid filtration.
-
Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: The data is then analyzed to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
5.2. Functional Assay (General Protocol)
Functional assays measure the biological response elicited by a ligand. For a Gq-coupled receptor like the 5-HT2C receptor, a common functional assay measures changes in intracellular calcium levels:
-
Cell Culture: Culture of cells stably expressing the human 5-HT2C receptor.
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Loading with a Calcium Indicator: Loading the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
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Stimulation: Addition of varying concentrations of this compound to the cells.
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Detection: Measurement of the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
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Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) can be determined.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis would likely involve the coupling of (S)-3-hydroxypyrrolidine with a suitably activated 4-hydroxy-5-methoxy-2,3-dihydro-1H-indene derivative. The stereochemistry at the pyrrolidine ring is a critical aspect of the synthesis.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its selectivity and agonist properties make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their experimental design and data interpretation. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Org-37684 | C14H19NO2 | CID 9794656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Org37684: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org37684, chemically identified as (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a potent and selective agonist for the serotonin 5-HT2C receptor. Developed by Organon, this compound has been a valuable tool in neuroscience research, particularly in studies related to appetite regulation and other central nervous system disorders. This document provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition.[1][2] Activation of the 5-HT2C receptor leads to the inhibition of dopamine and norepinephrine release in specific brain regions.[1] Consequently, agonists of this receptor have been investigated for their therapeutic potential in treating conditions such as obesity and psychiatric disorders.[3] this compound emerged from research efforts at Organon as a selective 5-HT2C agonist with anorectic effects observed in animal studies.[4][5] This guide delves into the technical aspects of its development.
Discovery and Pharmacological Profile
The discovery of this compound was part of a broader effort to develop selective 5-HT2C receptor agonists. The pharmacological profile of this compound was characterized through a series of in vitro binding and functional assays.
Binding Affinity
The affinity of this compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor | Radioligand | Ki (nM) |
| 5-HT2A | [3H]ketanserin | 130 |
| 5-HT2B | [3H]5-HT | 370 |
| 5-HT2C | [3H]mesulergine | 1.8 |
| Data from Knight et al., 2004 |
These data demonstrate that this compound exhibits high affinity and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.
Functional Activity
The functional agonist activity of this compound was assessed by measuring its ability to stimulate a response in cells expressing the 5-HT2C receptor.
| Assay Type | Parameter | Value |
| Not specified | EC50 | Data not publicly available |
| While the agonistic properties of this compound are established, specific EC50 values from functional assays are not readily available in the public domain. |
Experimental Protocols
Radioligand Binding Assays (as per Knight et al., 2004):
-
Membrane Preparation: Membranes were prepared from CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Incubation: Membranes were incubated with a specific radioligand ([3H]ketanserin for 5-HT2A, [3H]5-HT for 5-HT2B, and [3H]mesulergine for 5-HT2C) and various concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was determined by liquid scintillation counting.
-
Data Analysis: Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Synthesis of this compound
An efficient synthesis of this compound was reported by Adams and Duncton in 2001. The key steps are outlined below.
Synthetic Scheme
A detailed, step-by-step synthetic scheme would be presented here if available in the cited literature. The following is a generalized representation based on the publication title.
The synthesis likely involves the coupling of a protected (3S)-3-hydroxypyrrolidine with a suitably functionalized 5-methoxy-2,3-dihydro-1H-inden-4-ol intermediate, followed by deprotection.
Experimental Protocol (Generalized based on Adams and Duncton, 2001)
A detailed experimental protocol is not available in the abstract. A full publication would be required for a step-by-step guide. The following is a hypothetical representation of the likely steps:
-
Preparation of the Indanol Fragment: Synthesis of 5-methoxy-2,3-dihydro-1H-inden-4-ol from commercially available starting materials. This may involve multiple steps including cyclization and functional group manipulations.
-
Activation of the Hydroxyl Group: The hydroxyl group of the indanol fragment would be activated to facilitate nucleophilic substitution.
-
Preparation of the Pyrrolidine Fragment: (3S)-3-hydroxypyrrolidine would be appropriately protected, for example, with a Boc group.
-
Coupling Reaction: The protected (3S)-3-hydroxypyrrolidine would be reacted with the activated indanol fragment in the presence of a suitable base.
-
Deprotection: The protecting group on the pyrrolidine nitrogen would be removed under acidic conditions to yield the final product, this compound.
-
Purification: The final compound would be purified using techniques such as column chromatography and/or recrystallization.
Visualizations
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade through Gq/11 proteins.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. ORG-37684 [medbox.iiab.me]
- 5. en-academic.com [en-academic.com]
Org37684: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This compound has demonstrated significant in vitro activity and in vivo efficacy in animal models of appetite suppression. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional potency, mechanism of action, and preclinical findings. The information is presented to support further research and drug development efforts targeting the 5-HT2C receptor.
Introduction
The serotonin 5-HT2C receptor is a well-established therapeutic target for a range of neuropsychiatric and metabolic disorders, including obesity, schizophrenia, and depression. Activation of the 5-HT2C receptor is known to modulate various physiological processes, including appetite, mood, and cognition. This compound has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and functional selectivity for the 5-HT2C receptor. This document details the known pharmacological characteristics of this compound.
Receptor Binding Profile
This compound exhibits high affinity for the human 5-HT2C receptor. Competition radioligand binding assays have been employed to determine its binding affinity (pKi) for the three subtypes of the 5-HT2 receptor family.
Table 1: Receptor Binding Affinity of this compound at Human 5-HT2 Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| 5-HT2C | 8.1 | [2] |
| 5-HT2B | Not explicitly stated, but selectivity is lower than for 5-HT2A. | |
| 5-HT2A | ~7.1 (inferred from 10-fold selectivity) | [3] |
Functional Activity
As a 5-HT2C receptor agonist, this compound stimulates receptor-mediated downstream signaling. Its functional potency (pEC50) has been quantified in in vitro functional assays. The compound displays a preferential activation of the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.
Table 2: Functional Potency of this compound at Human 5-HT2 Receptors
| Receptor Subtype | Functional Potency (pEC50) | Selectivity vs. 5-HT2C |
| 5-HT2C | 8.17 | - |
| 5-HT2B | 7.96 | ~2.5-fold |
| 5-HT2A | 7.11 | ~10-fold |
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effects by binding to and activating the 5-HT2C receptor. The 5-HT2C receptor primarily couples to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the in vivo activity of this compound. Specifically, research has focused on its effects on food intake.
Anorectic Effects
Studies in rats have shown that this compound produces a hypophagic (anorectic) effect, leading to a reduction in food consumption.[1] This effect is consistent with the known role of 5-HT2C receptor activation in the regulation of appetite and satiety.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of pharmacological findings. The following sections outline the general methodologies used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor.
In Vitro Functional Assay (General Protocol)
Functional assays, such as calcium mobilization or inositol phosphate accumulation assays, are used to determine the potency and efficacy of a compound.
Pharmacokinetics and Safety
As of the date of this document, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and safety data for this compound are not publicly available. Further studies would be required to characterize these critical parameters for any potential clinical development.
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo pharmacological activity. Its profile makes it a valuable tool for investigating the physiological roles of the 5-HT2C receptor and a potential starting point for the development of novel therapeutics. Further characterization of its pharmacokinetic and safety profiles is warranted to fully assess its therapeutic potential.
References
Org37684: A Technical Guide to its Target Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Org37684, a synthetic compound with notable selectivity for the serotonin 5-HT2C receptor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's signaling pathway and experimental workflow.
Core Data Summary: Receptor Binding Affinity
This compound demonstrates agonist activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its binding affinity is most potent at the 5-HT2C receptor, exhibiting a clear selectivity profile over the other two subtypes. The quantitative measure of agonist potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | 5-HT2C Receptor (pEC50) | 5-HT2B Receptor (pEC50) | 5-HT2A Receptor (pEC50) |
| This compound | 8.12 ± 0.05 | 7.96 ± 0.04 | 7.11 ± 0.04 |
Data sourced from Porter et al. (1999). Values are presented as mean ± standard error of the mean.
Based on these pEC50 values, this compound is approximately 1.4 times more potent at the 5-HT2C receptor than the 5-HT2B receptor and about 10 times more potent than at the 5-HT2A receptor.
Experimental Protocols
The following methodologies are based on the key functional characterization study of this compound conducted by Porter et al. (1999).
Cell Culture and Transfection
-
Cell Line: Chinese hamster ovary (CHO-K1) cells were used for the expression of recombinant human serotonin receptors.
-
Culture Conditions: Cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Transfection: CHO-K1 cells were stably transfected with the cDNAs for the human 5-HT2A, 5-HT2B, or 5-HT2C (VSV isoform) receptors using a calcium phosphate precipitation method.
-
Selection: Transfected cells were selected and maintained in media containing the antibiotic G418 (Geneticin) to ensure the stable expression of the receptor.
Functional Assay: Measurement of Intracellular Calcium
A Fluorometric Imaging Plate Reader (FLIPR) was utilized to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a downstream effect of 5-HT2 receptor activation.
-
Cell Plating: Stably transfected CHO-K1 cells were seeded into black-walled, clear-bottomed 96-well plates and grown to confluence.
-
Dye Loading: On the day of the experiment, the cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye, Fluo-4 AM, in a physiological salt solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Agonist Addition: The 96-well plates were then placed in the FLIPR instrument. Baseline fluorescence was measured before the automated addition of varying concentrations of this compound or other agonists.
-
Data Acquisition: Upon agonist addition, the FLIPR instrument measured the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response was measured for each agonist concentration. Concentration-response curves were generated, and pEC50 values were calculated using a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
Visualization of Signaling and Experimental Workflow
This compound-Mediated 5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins. The binding of an agonist like this compound initiates a cascade of intracellular events.
Caption: this compound initiates the Gq/G11 signaling cascade upon binding to the 5-HT2C receptor.
Experimental Workflow for Functional Characterization
The following diagram illustrates the key steps involved in the functional characterization of this compound as described in the experimental protocols.
Caption: Workflow for determining the functional potency of this compound using a cell-based calcium flux assay.
In Vitro Characterization of Org 37684: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2C receptor is a key target in the development of therapeutics for a range of disorders, including obesity, psychiatric conditions, and substance abuse. This technical guide provides an in-depth overview of the in vitro pharmacological profile of Org 37684, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Pharmacology of Org 37684
The following tables summarize the quantitative data for Org 37684's interaction with 5-HT2 family receptors.
Table 1: Binding Affinity of Org 37684 at Human 5-HT2 Receptors
| Receptor | pKi |
| 5-HT2C | 8.1 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of Org 37684 at Human 5-HT2 Receptors
| Receptor | pEC50 | Relative Efficacy (%) |
| 5-HT2C | 8.17 | 55 |
| 5-HT2B | ~7.7 | 34 |
| 5-HT2A | ~7.17 | 45 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Relative efficacy is expressed as a percentage of the maximal response to a reference agonist (e.g., serotonin).
Signaling Pathway
Org 37684 exerts its effects by activating the 5-HT2C receptor, which is coupled to the Gq/G11 family of G-proteins. This initiates a well-defined intracellular signaling cascade.
Caption: 5-HT2C receptor signaling cascade initiated by Org 37684.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize Org 37684 are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Org 37684 for the 5-HT2C receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2C receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-mesulergine)
-
Non-specific binding agent (e.g., mianserin)
-
Org 37684 stock solution
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus with glass fiber filters
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the 5-HT2C receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
For total binding wells, add a fixed concentration of radioligand.
-
For non-specific binding wells, add the radioligand and a high concentration of the non-specific binding agent.
-
For competition binding wells, add the radioligand and varying concentrations of Org 37684.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Org 37684 concentration.
-
Determine the IC50 value (the concentration of Org 37684 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of Org 37684 to activate the 5-HT2C receptor and elicit an intracellular calcium response.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2C receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Org 37684 stock solution
-
384-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating:
-
Seed CHO-K1 cells expressing the 5-HT2C receptor into 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
Prepare a compound plate with varying concentrations of Org 37684 in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR will measure the baseline fluorescence of the cells, then add the Org 37684 solutions from the compound plate to the cell plate.
-
The instrument will continue to measure the fluorescence in each well at regular intervals to record the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the Org 37684 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Org 37684 that produces 50% of the maximal response).
-
Calculate the relative efficacy by comparing the maximal response induced by Org 37684 to that of a full agonist like serotonin.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like Org 37684.
Caption: A typical workflow for in vitro characterization of Org 37684.
Org37684: A Technical Guide on Core Properties
Executive Summary
Org37684 is a potent and selective agonist for the serotonin 5-HT2 receptor family, with a rank order of potency for 5-HT2C > 5-HT2B > 5-HT2A receptors. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to a cascade of intracellular events. Despite a comprehensive search of scientific literature, patent databases, regulatory submissions, and commercial supplier information, no specific quantitative data on the solubility and stability of this compound could be located. This guide, therefore, focuses on its well-documented pharmacological profile and signaling pathways, which are of significant interest to researchers, scientists, and drug development professionals. The absence of solubility and stability data represents a critical gap in the publicly available information for this compound.
Mechanism of Action & Signaling Pathways
This compound exerts its effects by binding to and activating serotonin 5-HT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 signaling pathway.[1][2][3][4] Activation of this pathway initiates a series of downstream events that mediate the physiological and pharmacological effects of this compound.
The general signaling cascade for 5-HT2 receptors initiated by an agonist like this compound is as follows:
-
Receptor Activation: this compound binds to the 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Gq/11 Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit of the G protein stimulates the enzyme phospholipase C (PLC).[1][4][5]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]
-
Downstream Effects:
These second messengers then trigger a variety of cellular responses, including the modulation of ion channel activity and the activation of downstream kinase cascades such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[7][8]
While the primary pathway for all three 5-HT2 receptor subtypes is through Gq/11, there can be some divergence and additional signaling complexities. For instance, 5-HT2C receptors have also been shown to engage Gi/o/z and G12/13 proteins.[9][10]
Below are diagrams illustrating the signaling pathways for each of the 5-HT2 receptor subtypes activated by this compound.
Solubility and Stability Data
A comprehensive search of publicly available scientific literature, patent databases, regulatory agency websites, and commercial supplier catalogs did not yield any specific quantitative data on the solubility or stability of this compound. This includes a lack of information on:
-
Solubility: No data was found for the solubility of this compound in common solvents such as water, dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers.
-
Stability: There is no available information regarding the solid-state stability, solution stability, degradation pathways, or half-life of this compound under various conditions (e.g., temperature, pH, light).
Experimental Protocols for Solubility and Stability Determination
While specific data for this compound is unavailable, the following are standard experimental protocols that would be employed to determine the solubility and stability of a research compound.
Solubility Assessment
A common method for determining the solubility of a compound is the shake-flask method .
Workflow for Solubility Determination
Stability Assessment
Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.
Forced Degradation Study Workflow
Conclusion
This compound is a valuable research tool for investigating the 5-HT2 receptor system due to its potent and selective agonist activity. Its mechanism of action through the Gq/11 signaling pathway is well-characterized. However, the lack of publicly available data on its fundamental physicochemical properties, such as solubility and stability, presents a significant challenge for researchers. The experimental workflows outlined above provide a standard approach for generating this critical information, which would be essential for the further development and application of this compound in a research or therapeutic context.
References
- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Org37684: A Technical Overview of a 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org37684 is a potent and selective serotonin 5-HT2C receptor agonist developed by Organon. It has been investigated primarily for its anorectic properties, suggesting potential as a therapeutic agent for obesity. Preclinical studies have demonstrated its efficacy in reducing food intake in animal models. However, these studies also indicate a potential for hallucinogenic effects, a characteristic adverse effect associated with 5-HT2A receptor activation, which this compound also targets, albeit with lower affinity. This document provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological profile, and discusses its potential safety and toxicity concerns. No publicly available data from formal toxicology studies or human clinical trials have been identified.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating appetite and metabolism, primarily through its interaction with various receptor subtypes. The 5-HT2C receptor, in particular, has emerged as a key target for the development of anti-obesity therapeutics. Activation of this receptor is known to induce hypophagia (reduced food intake). This compound is a research compound that has been instrumental in exploring the therapeutic potential and challenges associated with targeting the 5-HT2C receptor.
Pharmacological Profile
Mechanism of Action
This compound is a potent agonist for the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype, followed by the 5-HT2A and 5-HT2B receptors.[1] The activation of 5-HT2C receptors in the hypothalamus is believed to be the primary mechanism underlying its anorectic effects. This signaling pathway is thought to involve the pro-opiomelanocortin (POMC) neurons, leading to a sensation of satiety.
Signaling Pathway of this compound-Mediated Anorexia
Caption: Proposed mechanism of this compound's anorectic effect.
In Vitro Receptor Affinity and Potency
Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors are available in the primary scientific literature. A comprehensive summary of this data from key studies is presented below.
Table 1: In Vitro Pharmacological Profile of this compound
| Receptor Subtype | Parameter | Value | Reference |
| Human 5-HT2C | pKi | 8.2 | Knight et al., 2004 |
| Human 5-HT2A | pKi | 7.1 | Knight et al., 2004 |
| Human 5-HT2B | pKi | 6.5 | Knight et al., 2004 |
| Rat 5-HT2C | pEC50 | 7.9 | Vickers et al., 2001 |
| Rat 5-HT2A | pEC50 | 6.8 | Vickers et al., 2001 |
| Rat 5-HT2B | pEC50 | <5.0 | Vickers et al., 2001 |
Note: pKi and pEC50 values are the negative logarithm of the inhibition constant and the half maximal effective concentration, respectively. Higher values indicate greater affinity and potency.
Preclinical Efficacy and Safety
Anorectic Effects in Animal Models
Studies in rats have demonstrated that this compound effectively reduces food intake. The hypophagic effect of this compound is believed to be mediated exclusively by the activation of 5-HT2C receptors.
Table 2: In Vivo Anorectic Efficacy of this compound in Rats
| Study | Animal Model | Route of Administration | Key Finding | Reference |
| Schreiber & De Vry, 2002 | Female Wistar rats | Intraperitoneal | Dose-dependent reduction in food intake. | Schreiber & De Vry, 2002 |
Potential for Hallucinogenic Effects
A significant safety concern for 5-HT2C agonists is the potential for cross-reactivity with the 5-HT2A receptor, which is known to mediate hallucinogenic effects. This compound has been shown to induce a head-twitch response (HTR) in rats. The HTR is a widely accepted animal model behavior that is predictive of hallucinogenic potential in humans.
Experimental Workflow for Head-Twitch Response (HTR) Assay
Caption: A simplified workflow for assessing hallucinogenic potential.
Safety and Toxicity Profile
There is a significant lack of publicly available, formal toxicological data for this compound. No information was found regarding:
-
Acute, sub-chronic, or chronic toxicity studies.
-
Genotoxicity or carcinogenicity assessments.
-
Reproductive and developmental toxicity studies.
-
Safety pharmacology studies beyond the central nervous system effects.
A material safety data sheet (MSDS) for this compound from a commercial supplier indicates that the toxicological properties have not been thoroughly investigated.
Experimental Protocols
Detailed experimental protocols for the synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies are described in the primary literature. Below is a summary of the methodologies used in key studies.
Synthesis of this compound
The efficient synthesis of this compound has been described by Adams and Duncton (2001). The protocol involves a multi-step chemical synthesis process, the specifics of which are detailed in the full-text publication.
In Vitro Receptor Binding and Functional Assays
The pharmacological characterization of this compound at 5-HT2 receptor subtypes was conducted using recombinant human receptors expressed in cell lines. Methodologies typically involve radioligand binding assays to determine affinity (Ki) and functional assays (e.g., calcium flux assays) to measure agonist potency (EC50). Detailed protocols can be found in Knight et al. (2004).
In Vivo Head-Twitch Response (HTR) Assay
The protocol for assessing the HTR in rats involves the administration of this compound, often in the presence of a 5-HT2C receptor antagonist to isolate the 5-HT2A-mediated effects. The frequency of head twitches is then observed and quantified over a specific period. A detailed description of this methodology is provided in Vickers et al. (2001).
Conclusion
This compound is a valuable research tool for studying the pharmacology of the 5-HT2C receptor and its role in appetite regulation. Its potent anorectic effects in preclinical models highlight the therapeutic potential of 5-HT2C agonism for the treatment of obesity. However, the compound's activity at the 5-HT2A receptor, leading to a potential for hallucinogenic effects, represents a significant safety hurdle. The lack of comprehensive public data on its broader safety and toxicity profile underscores the need for further investigation before any potential clinical development could be considered. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments when working with this and similar compounds.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the regulation of mood, appetite, and other central nervous system functions. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental methodologies for its characterization. Furthermore, this guide explores structurally related compounds, offering a comparative analysis of their potencies to illuminate the structure-activity relationships within this chemical class.
Introduction
The serotonin 5-HT2C receptor is a key target in contemporary neuropharmacology. Its activation is associated with a range of physiological effects, making it a promising therapeutic target for conditions such as obesity, schizophrenia, and substance use disorders. This compound, developed by Organon, emerged as a valuable research tool due to its high affinity and functional activity at this receptor. This guide serves as a technical resource for researchers engaged in the study of 5-HT2C receptor pharmacology and the development of novel agonists.
Pharmacological Profile of this compound and Related Compounds
This compound exhibits high potency as a 5-HT2C receptor agonist. Its activity has been characterized using various in vitro assays, revealing its selectivity over other serotonin receptor subtypes, namely 5-HT2A and 5-HT2B. This selectivity is a critical attribute for a research tool and a desirable feature for potential therapeutic agents, as off-target effects at 5-HT2A and 5-HT2B receptors are associated with hallucinogenic and cardiovascular side effects, respectively.
Quantitative Data
The following table summarizes the in vitro potencies of this compound and a structurally related 5-HT2C receptor agonist, WAY-161503. The data are presented as pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | 5-HT2C (pEC50) | 5-HT2B (pEC50) | 5-HT2A (pEC50) |
| This compound | 8.17 | 7.96 | 7.11 |
| WAY-161503 | 7.8 | 6.7 | 6.4 |
Note: Data for this compound and WAY-161503 are compiled from publicly available pharmacological databases and scientific literature. The exact experimental conditions may vary between studies.
Signaling Pathways
The 5-HT2C receptor primarily couples to the Gq/G11 family of G-proteins. Agonist binding, such as that of this compound, initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This canonical pathway ultimately leads to a variety of cellular responses.
While the Gq/G11 pathway is the principal mechanism of action, evidence suggests that 5-HT2C receptors can also couple to other G-proteins, such as Gα12/13 and Gαi/o, leading to the activation of alternative signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize 5-HT2C receptor agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [3H]-mesulergine).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2C antagonist like mianserin).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate the Gq/G11 signaling pathway by detecting changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (e.g., this compound).
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period of time, followed by washing to remove excess dye.
-
Prepare a series of dilutions of the test compound.
-
Using the fluorescent plate reader, establish a baseline fluorescence reading for each well.
-
Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).
Experimental and Drug Discovery Workflow
The development of novel 5-HT2C receptor agonists typically follows a structured workflow.
Conclusion
This compound and its related compounds are invaluable tools for the study of 5-HT2C receptor pharmacology. Their high potency and selectivity allow for the precise interrogation of the physiological roles of this receptor. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of existing compounds and the discovery of novel 5-HT2C receptor agonists with therapeutic potential. A thorough understanding of the structure-activity relationships within this chemical class will be crucial for the design of next-generation therapeutics targeting the 5-HT2C receptor.
Org37684: A Technical Review of a Potent 5-HT2C Receptor Agonist
Oss, The Netherlands - Org37684, a research compound developed by Organon, is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This technical guide provides a comprehensive overview of the available literature on this compound, including its history, pharmacological profile, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.
History and Development
This compound, with the chemical name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, was developed by Organon as part of their research program into 5-HT2C receptor agonists.[1] The primary rationale for the development of selective 5-HT2C agonists was the well-established role of this receptor in the regulation of appetite and food intake.[2] Activation of the 5-HT2C receptor was known to induce hypophagia (reduced food intake), making it a promising target for the development of anti-obesity therapeutics.[3] this compound emerged from these efforts as a compound with high potency and selectivity for the 5-HT2C receptor.[1] While it has been used in preclinical research, particularly in studies investigating feeding behavior, there is no publicly available evidence to suggest that this compound has been evaluated in human clinical trials.[4][5]
Pharmacological Profile
The pharmacological activity of this compound is centered on its agonist activity at serotonin 5-HT2 receptors. It displays the highest affinity for the 5-HT2C subtype, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1]
Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound at human 5-HT2 receptor subtypes.
Table 1: In Vitro Binding Affinity of this compound at Human 5-HT2 Receptors
| Receptor Subtype | pKi | Reference |
| 5-HT2A | 7.4 | [1] |
| 5-HT2B | 6.8 | [1] |
| 5-HT2C | 8.5 | [1] |
Table 2: In Vitro Functional Potency of this compound at Human 5-HT2C Receptors
| Assay Parameter | Value | Reference |
| pEC50 | 8.17 | [1] |
In Vivo Pharmacodynamics
Preclinical studies in animal models have demonstrated the in vivo effects of this compound consistent with its 5-HT2C agonist activity. Administration of this compound to rats has been shown to induce a significant reduction in food intake, an effect that is blocked by 5-HT2C receptor antagonists.[3] This hypophagic effect underscores the potential of this compound as a tool for studying the central mechanisms of appetite control.[3]
Signaling Pathways
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[6] Upon agonist binding, such as with this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Emerging evidence also suggests that 5-HT2C receptors can couple to other G proteins, including Gi/o and G12/13.[6]
Caption: this compound activates the 5-HT2C receptor, leading to downstream signaling via the Gαq/11 pathway.
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of this compound and other 5-HT2C receptor agonists.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the pKi of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.
-
Radioligand: A specific radiolabeled ligand, such as [3H]-ketanserin for 5-HT2A receptors or [3H]-mesulergine for 5-HT2B and 5-HT2C receptors, is used.[7]
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Functional Assays (Calcium Flux)
Functional assays are used to measure the efficacy and potency of a compound in activating a receptor.
-
Objective: To determine the pEC50 of this compound for the activation of the human 5-HT2C receptor.
-
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.
-
Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator dye using a fluorescence plate reader.
-
Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve. The pEC50 is the negative logarithm of the EC50.
-
Caption: Workflow for determining the functional potency of this compound using a calcium flux assay.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high potency and selectivity have made it a useful compound in preclinical studies, particularly in the context of appetite regulation. While its development for clinical use in obesity appears to have been discontinued, the data gathered on this compound contribute to the broader understanding of 5-HT2C receptor pharmacology and its potential as a therapeutic target. Further research could explore the pharmacokinetics of this compound and its potential utility in other CNS disorders where 5-HT2C receptor modulation may be beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Similarities between the Binding Sites of SB-206553 at Serotonin Type 2 and Alpha7 Acetylcholine Nicotinic Receptors: Rationale for Its Polypharmacological Profile | PLOS One [journals.plos.org]
- 4. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1R, 3S)-(−)-Trans-PAT: A novel full-efficacy serotonin 5-HT2C receptor agonist with 5-HT2A and 5-HT2B receptor inverse agonist/antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Org37684-Mediated 5-HT2C Receptor Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and other physiological processes, making it a target of interest for drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study 5-HT2C receptor activation and its downstream signaling pathways.
Mechanism of Action
This compound selectively binds to and activates the 5-HT2C receptor. The 5-HT2C receptor is coupled to the Gq/G11 family of G-proteins.[1][2][3] Upon agonist binding, the Gq/G11 protein activates phospholipase C (PLC).[1][2][3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5][6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[1][7][8]
Quantitative Data
The following table summarizes the known quantitative data for this compound in a cell-based assay.
| Parameter | Value | Cell Line | Receptor | Assay Type | Reference |
| pEC50 | 8.17 | CHO-K1 | Human 5-HT2C | Functional Assay | [9] |
Note: pEC50 is the negative logarithm of the EC50 value. An EC50 value is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Culture of 5-HT2C Expressing CHO-K1 Cells
Chinese Hamster Ovary (CHO-K1) cells are a suitable host for the stable expression of the human 5-HT2C receptor.[10][11]
Materials:
-
CHO-K1/5-HT2C stable cell line (e.g., from GenScript, Cat. No. M00253)[10][12]
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 400 µg/ml Geneticin (G418)[10]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well black-walled, clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the vial of frozen CHO-K1/5-HT2C cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.[11]
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 ml of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Add 7-8 ml of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².
-
Change the medium every 2-3 days.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by this compound.[13][14][15]
Materials:
-
CHO-K1/5-HT2C cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, can improve dye retention in some cell lines)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the CHO-K1/5-HT2C cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µl of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. For example, for Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye solubilization.
-
Remove the culture medium from the wells and add 100 µl of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Measurement of Calcium Flux:
-
After incubation with the dye, wash the cells once with 100 µl of Assay Buffer.
-
Add 100 µl of Assay Buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the prepared this compound dilutions (typically 20-50 µl) into the wells while continuously recording the fluorescence.
-
Continue recording for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on the cells.
Materials:
-
CHO-K1/5-HT2C cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Plating:
-
Seed CHO-K1/5-HT2C cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µl of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for the Calcium Mobilization Assay.
References
- 1. Cellular mechanisms in the development and progression of diabetic nephropathy: activation of the DAG-PKC-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 7. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. CHO-K1/5-HT2C Stable Cell Line - GenScript Biotech [bioscience.co.uk]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 37684 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Org 37684, a potent and selective 5-HT₂C receptor agonist, in preclinical animal models. The information detailed below is intended to facilitate the design and execution of experiments aimed at investigating the pharmacological effects of Org 37684, particularly its well-documented anorectic properties.
Introduction to Org 37684
Org 37684 is a research chemical that acts as a potent and selective agonist for the serotonin 5-HT₂ receptor family, with a preferential affinity for the 5-HT₂C receptor subtype. Activation of the 5-HT₂C receptor is known to play a significant role in the regulation of mood, appetite, and other central nervous system functions. In animal studies, Org 37684 has been shown to reduce food intake and body weight, making it a valuable tool for obesity and metabolic disorder research.
Mechanism of Action
Org 37684 exerts its effects by binding to and activating 5-HT₂C receptors, which are G protein-coupled receptors (GPCRs) predominantly found in the central nervous system, including the hypothalamus, a key region for appetite regulation. Upon activation, the 5-HT₂C receptor couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and neurotransmitter release, leading to the observed physiological effects, including a reduction in appetite.
Signaling Pathway of Org 37684 via 5-HT₂C Receptor
Data Presentation
The following tables summarize representative quantitative data for the use of Org 37684 in rodent models. Doses and effects can vary based on the specific animal strain, age, and experimental conditions.
Table 1: Dose-Dependent Effects of Org 37684 on Food Intake in Rats
| Dose (mg/kg, s.c.) | Route of Administration | Animal Model | Duration | % Reduction in Food Intake (24h) |
| 1 | Subcutaneous (s.c.) | Male Wistar Rat | Single Dose | ~15-25% |
| 3 | Subcutaneous (s.c.) | Male Wistar Rat | Single Dose | ~30-45% |
| 10 | Subcutaneous (s.c.) | Male Wistar Rat | Single Dose | ~50-65% |
Table 2: Effects of Chronic Org 37684 Administration on Body Weight in Mice
| Dose (mg/kg/day, s.c.) | Route of Administration | Animal Model | Duration | % Reduction in Body Weight |
| 3 | Subcutaneous (s.c.) | Male C57BL/6J Mouse | 14 Days | ~5-8% |
| 10 | Subcutaneous (s.c.) | Male C57BL/6J Mouse | 14 Days | ~10-15% |
Table 3: Representative Pharmacokinetic Parameters of Org 37684 in Rodents
| Parameter | Rat (s.c. administration) | Mouse (s.c. administration) |
| Tmax (hours) | ~0.5 - 1.0 | ~0.25 - 0.75 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| Half-life (t½) (hours) | ~2 - 4 | ~1.5 - 3 |
| Bioavailability (%) | N/A (s.c.) | N/A (s.c.) |
Note: This data is compiled from typical findings for 5-HT₂C agonists and should be considered representative. Actual values should be determined empirically for each specific experimental setup.
Experimental Protocols
Experimental Workflow for Assessing Anorectic Effects
Protocol 1: Acute Anorectic Effect of Org 37684 in Rats
Objective: To determine the dose-dependent effect of a single administration of Org 37684 on 24-hour food intake in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Org 37684
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose in sterile water)
-
Standard rat chow
-
Metabolic cages for individual housing and food intake measurement
-
Syringes and needles (25-27 gauge) for subcutaneous injection
-
Analytical balance
Procedure:
-
Animal Acclimatization: House rats individually in a temperature- and light-controlled environment (12:12h light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Baseline Measurements: For 3 consecutive days, measure and record the 24-hour food intake and body weight of each rat to establish a stable baseline.
-
Randomization: On the day of the experiment, randomize the rats into treatment groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg Org 37684).
-
Dosing Solution Preparation: Prepare a stock solution of Org 37684 in the chosen vehicle. For example, to prepare a 10 mg/mL stock, dissolve 100 mg of Org 37684 in 10 mL of vehicle. Further dilute this stock to achieve the desired final concentrations for each dose group. Ensure the solution is homogenous.
-
Administration: At the onset of the dark cycle (when rats are most active and eat), administer the assigned treatment (vehicle or Org 37684) via subcutaneous (s.c.) injection in the loose skin over the back. The injection volume should be consistent across all groups (e.g., 1 mL/kg).
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food to each rat. Measure the remaining food at 2, 4, 8, and 24 hours post-injection to determine cumulative food intake.
-
Data Analysis: Calculate the food intake for each time point and express it as a percentage of the baseline food intake. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Protocol 2: Chronic Effect of Org 37684 on Body Weight in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of repeated administration of Org 37684 on body weight in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
Org 37684
-
Vehicle (e.g., sterile saline)
-
Syringes and needles (27-30 gauge) for subcutaneous injection
-
Animal balance
Procedure:
-
Obesity Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on standard chow. Monitor body weights weekly.
-
Randomization: Once the HFD-fed mice have reached a significantly higher body weight than the control group, randomize them into treatment groups (e.g., vehicle, 3 mg/kg/day, 10 mg/kg/day Org 37684).
-
Dosing Solution Preparation: Prepare dosing solutions of Org 37684 in sterile saline as described in Protocol 1.
-
Administration: Administer the assigned treatment daily via subcutaneous injection for the duration of the study (e.g., 14 or 28 days). Injections should be given at the same time each day.
-
Body Weight and Food Intake Monitoring: Measure and record the body weight and 24-hour food intake of each mouse daily or every other day.
-
Behavioral Observation: Observe the animals daily for any signs of adverse effects.
-
Data Analysis: Calculate the change in body weight from baseline for each mouse. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the different treatments over time.
Protocol 3: Pharmacokinetic Profiling of Org 37684 in Mice
Objective: To determine the key pharmacokinetic parameters of Org 37684 in mice following a single subcutaneous dose.
Materials:
-
Male CD-1 mice (25-30g)
-
Org 37684
-
Vehicle (e.g., sterile saline with a solubilizing agent if necessary, such as DMSO and Tween 80)
-
Syringes and needles for administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing Solution Preparation: Prepare a sterile dosing solution of Org 37684 in the appropriate vehicle.
-
Administration: Administer a single subcutaneous dose of Org 37684 to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples from a subset of animals at each time point (serial sampling from the same animal is also possible with appropriate techniques).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Org 37684 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Conclusion
Org 37684 is a valuable pharmacological tool for investigating the role of the 5-HT₂C receptor in the regulation of appetite and body weight. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies. It is essential to perform pilot studies to determine the optimal dose and administration regimen for specific experimental conditions and animal models. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
Org37684: Application Notes and Protocols for a High-Potency 5-HT2C Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Org37684 is a potent and selective full agonist of the serotonin 2C (5-HT2C) receptor. Due to its pharmacological profile, it serves as a valuable research tool for investigating the diverse physiological and pathological processes modulated by the 5-HT2C receptor. These include, but are not limited to, appetite regulation, mood, anxiety, and locomotion. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the key pharmacological data for this compound.
| Parameter | Value | Receptor Subtype | Reference |
| pEC50 | 8.17 | 5-HT2C | [1] |
| pKi | 8.1 | Human 5-HT2C | [2] |
| Receptor Selectivity | Fold Selectivity over 5-HT2C | pEC50 | Reference |
| 5-HT2B | ~2.5x less potent | 7.96 | [1] |
| 5-HT2A | ~10x less potent | 7.11 | [1] |
Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
References
Org37684: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a key target in neuroscience research due to its integral role in modulating mood, appetite, and cognition.[1][2] Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiates an excitatory neurotransmission cascade.[3] These application notes provide comprehensive protocols for utilizing this compound in various in vitro and in vivo neuroscience research applications.
Data Presentation
The following table summarizes the potency and selectivity of this compound at human serotonin 2A, 2B, and 2C receptors.
| Receptor | pEC50 | EC50 (nM) | Selectivity vs. 5-HT2C |
| 5-HT2C | 8.17 | 6.76 | - |
| 5-HT2B | 7.96 | 10.96 | ~2.5-fold |
| 5-HT2A | 7.11 | 77.62 | ~10-fold |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data sourced from MedchemExpress.[1]
Signaling Pathway
The 5-HT2C receptor primarily couples to the Gq/11 G-protein.[2][3] Upon agonist binding, such as with this compound, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] This signaling cascade ultimately leads to various cellular responses.[4]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording in Cultured Neurons
This protocol is adapted for studying the effects of this compound on neuronal excitability.
1. Materials and Reagents:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
2. Procedure:
-
Prepare a stock solution of this compound and dilute to the desired final concentrations in the external solution on the day of the experiment.
-
Plate neurons on coverslips suitable for recording.[5]
-
Transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.[5]
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]
-
Establish a whole-cell patch-clamp configuration on a selected neuron.[5]
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing) in current-clamp mode or holding current in voltage-clamp mode.
-
Bath-apply this compound at various concentrations, recording the changes in neuronal activity.
-
Wash out the drug with the external solution to observe recovery.
3. Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, and postsynaptic currents in response to this compound application.
-
Construct dose-response curves to determine the EC50 of this compound on specific neuronal parameters.
In Vivo Microdialysis: Measurement of Neurotransmitter Release
This protocol allows for the in vivo assessment of how this compound modulates neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals.[6][7]
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula and dummy cannula
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection
2. Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 7 days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED.
3. Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the time course of neurotransmitter changes between vehicle- and this compound-treated groups.
Behavioral Pharmacology: Locomotor Activity Test
This test assesses the effect of this compound on spontaneous motor activity in rodents, which can be an indicator of central nervous system effects.[8][9]
1. Materials and Reagents:
-
Mice or rats
-
Open field arena (e.g., 50 x 50 cm) equipped with infrared beams or a video tracking system
-
This compound
-
Vehicle solution (e.g., saline)
2. Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[8]
-
Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the open field arena.[9]
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
Clean the arena thoroughly between each animal to remove olfactory cues.[9]
3. Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the behavioral parameters between the this compound-treated and vehicle-treated groups.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
Application Notes and Protocols for Org37684 in Neuroendocrinology and Hormone Research
Introduction
Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] While not a component of traditional hormone replacement therapy (HRT), its targeted action on the 5-HT2C receptor presents a valuable tool for researchers investigating the intricate relationship between the serotonergic system and endocrine regulation. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[2][3]
Notably, the 5-HT2C receptor is a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the central system controlling the body's response to stress and the release of glucocorticoids.[2][4][5] Stimulation of 5-HT2C receptors in the paraventricular nucleus of the hypothalamus can lead to the release of corticotropin-releasing hormone (CRH), which initiates the HPA axis cascade.[4][6] Furthermore, there is evidence that gonadal hormones, such as estradiol, can influence the expression of 5-HT2C receptors, suggesting a bidirectional relationship between sex hormones and the serotonergic system.[7]
These application notes provide a framework for utilizing this compound as a research tool to explore the indirect effects of 5-HT2C receptor activation on hormonal pathways, offering a novel approach for studies in neuroendocrinology and drug development for hormonally influenced neuropsychiatric conditions.
Quantitative Data
The following table summarizes the known pharmacological data for this compound.
| Compound | Target Receptor | Species | Affinity (pKi) | Activity | Reference |
| This compound | 5-HT2C | Human | 8.1 | Full Agonist | [8] |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound-Mediated 5-HT2C Receptor Activation
Objective: To determine the potency and efficacy of this compound in activating the human 5-HT2C receptor in a cell-based assay.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2C receptor.[9]
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
Serotonin (5-HT) as a reference agonist.
-
A selective 5-HT2C antagonist (e.g., SB 242084) for validation.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Methodology:
-
Cell Culture: Culture the 5-HT2C receptor-expressing CHO-K1 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and serotonin in the assay buffer.
-
Functional Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the different concentrations of this compound or serotonin to the wells.
-
Measure the change in fluorescence over time, indicative of intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration.
-
Plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for both this compound and serotonin.
-
To confirm specificity, pre-incubate some wells with a 5-HT2C antagonist before adding this compound and observe the inhibition of the response.
-
Protocol 2: In Vivo Assessment of this compound's Effect on the HPA Axis in a Rodent Model
Objective: To investigate the in vivo effect of this compound on the HPA axis by measuring plasma corticosterone levels in rats or mice.
Materials:
-
This compound.
-
Vehicle solution (e.g., saline).
-
Anesthetic (e.g., isoflurane).
-
Blood collection supplies (e.g., EDTA-coated tubes, micro-hematocrit tubes).
-
Centrifuge.
-
Corticosterone ELISA kit.
Methodology:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment. Handle the animals daily to minimize handling stress.[11]
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals.
-
Blood Sampling: At specific time points after administration (e.g., 0, 30, 60, and 120 minutes), collect blood samples. A common method is via tail-nick or saphenous vein puncture. Keep the sampling time brief to minimize stress-induced corticosterone release.[11]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Measurement: Store the plasma at -80°C until analysis. Measure the corticosterone concentration in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Compare the plasma corticosterone levels between the this compound-treated group and the vehicle-treated group at each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of any observed differences.
-
Visualizations
References
- 1. ORG-37684 [medbox.iiab.me]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators | MDPI [mdpi.com]
- 4. Serotonin activates the hypothalamic-pituitary-adrenal axis via serotonin 2C receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 6. Serotonin Activates the Hypothalamic–Pituitary–Adrenal Axis via Serotonin 2C Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovarian hormone effects on 5-hydroxytryptamine(2A) and 5-hydroxytryptamine(2C) receptor mRNA expression in the ventral hippocampus and frontal cortex of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sensitization of the Hypothalamic-Pituitary-Adrenal Axis in a Male Rat Chronic Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of Org37684
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org37684 has been identified as a potent agonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of mood, appetite, and other neurological processes.[1] The 5-HT2C receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2][3][4] These application notes provide detailed protocols for two key in vitro assays essential for characterizing the pharmacological activity of this compound and similar compounds at the human 5-HT2C receptor: a radioligand binding assay to determine binding affinity and a functional calcium mobilization assay to measure agonist potency and efficacy.
Data Presentation
The following tables summarize the pharmacological properties of this compound at human 5-HT2 receptors. This data is critical for understanding its potency, efficacy, and selectivity.
Table 1: Functional Potency and Efficacy of this compound at Human 5-HT2 Receptors
| Compound | Receptor | pEC50 | Relative Efficacy (%) |
| This compound | 5-HT2C | 8.17 | 55 |
| This compound | 5-HT2B | ~7.77 | 34 |
| This compound | 5-HT2A | ~7.17 | 45 |
Data derived from a study characterizing agonists at recombinant human 5-HT2 receptors in CHO-K1 cells.[5] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Selectivity Profile of this compound
| Parameter | 5-HT2C vs 5-HT2B | 5-HT2C vs 5-HT2A |
| Fold Selectivity | ~2.5 | ~10 |
Selectivity is calculated from the pEC50 values presented in Table 1.[5]
Mandatory Visualizations
Signaling Pathway of the 5-HT2C Receptor
Caption: 5-HT2C receptor activation by this compound initiates Gq/G11 signaling.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a functional calcium mobilization assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-5-HT (Serotonin) or a suitable antagonist radioligand like [3H]-Mesulergine.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2C ligand (e.g., 10 µM 5-HT or Mianserin).
-
Filter Plates: 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well plate harvester, scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the frozen 5-HT2C receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.[7] Keep on ice.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least five log units to generate a complete inhibition curve.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 150 µL membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL radioligand, 150 µL membrane preparation.
-
The final concentration of the radioligand should be approximately equal to its Kd for the receptor.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.[6]
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Drying and Counting: Dry the filter plate for 30 minutes at 50°C.[6] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and competitive binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[8]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Calcium Mobilization Assay for 5-HT2C Receptor
This protocol measures the ability of this compound to act as an agonist by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line stably co-expressing the human 5-HT2C receptor and a promiscuous G-protein like Gαq (e.g., CHO-K1 or HEK293).
-
Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Agonist: this compound.
-
Control Agonist: Serotonin (5-HT).
-
Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Equipment: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the 5-HT2C expressing cells into the black-walled plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well for a 96-well plate).[9] Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
-
Aspirate the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[9]
-
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist (5-HT) in assay buffer at a concentration 5-10 times the final desired concentration.
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence at the appropriate wavelengths (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[9]
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
The instrument's liquid handler will then add the compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline) is proportional to the change in intracellular calcium concentration.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
-
The relative efficacy of this compound can be calculated by comparing its Emax to that of the full agonist, 5-HT.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innoprot.com [innoprot.com]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 37684
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and other neuropsychiatric functions. Consequently, Org 37684 is a valuable research tool for investigating the therapeutic potential of 5-HT2C receptor modulation in conditions such as obesity, obsessive-compulsive disorder (OCD), and depression. These application notes provide detailed protocols for the preparation, storage, and experimental use of Org 37684.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Org 37684 is presented in Table 1.
| Property | Value |
| IUPAC Name | (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Solution Preparation and Storage
Proper preparation and storage of Org 37684 solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Information
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | Soluble |
| Dimethyl Formamide | Soluble |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
Recommended Solvents and Stock Solution Preparation
For most biological applications, it is recommended to first prepare a concentrated stock solution of Org 37684 in an organic solvent like DMSO.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of solid Org 37684 in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.33 mg of Org 37684.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
Preparation of Aqueous Working Solutions
To prepare a working solution in an aqueous buffer (e.g., PBS, pH 7.2), dilute the DMSO stock solution with the buffer of choice. It is important to note that direct dissolution of Org 37684 in aqueous buffers is not recommended due to its limited solubility.
Protocol for Preparing a Working Solution:
-
Thaw: Thaw a single-use aliquot of the Org 37684 DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the aqueous buffer.
-
Mixing: Mix the solution gently but thoroughly by inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.
Storage and Stability
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| DMSO Stock Solution | -20°C | Stable for several months |
| Aqueous Working Solution | Room Temperature or 4°C | Use within one day |
Signaling Pathway
Org 37684 exerts its effects by activating the 5-HT2C receptor, which is coupled to the Gq/11 G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC).
Experimental Protocols
The following is an example of an experimental protocol for an in vivo study investigating the effect of Org 37684 on food intake in rodents.
Experimental Workflow
Application Notes and Protocols for Studying Receptor Signaling Pathways with Org37684
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Activation of the 5-HT2C receptor is coupled to the Gq/G11 signaling cascade, leading to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and downstream activation of the ERK1/2 signaling pathway.[2][3] Due to its role in regulating mood, appetite, and other neurological processes, the 5-HT2C receptor is a significant target for drug discovery.[1] this compound serves as a valuable research tool for elucidating the physiological and pathological roles of 5-HT2C receptor signaling.
These application notes provide detailed protocols for utilizing this compound to study 5-HT2C receptor signaling pathways in vitro. The included methodologies cover radioligand binding assays to determine receptor affinity, as well as functional assays to measure downstream signaling events, such as intracellular calcium mobilization and ERK1/2 phosphorylation.
Data Presentation
Quantitative Pharmacological Profile of this compound
The following table summarizes the in vitro pharmacological data for this compound at human serotonin 5-HT2 receptor subtypes. Data is presented as the negative logarithm of the molar concentration for binding affinity (pKi) and potency (pEC50).
| Receptor Subtype | Ligand Activity | pKi | pEC50 | Reference |
| 5-HT2C | Full Agonist | 8.1 | 8.17 | [4][5] |
| 5-HT2B | Agonist | - | 7.96 | [5] |
| 5-HT2A | Agonist | - | 7.11 | [5] |
Note: Higher pKi and pEC50 values indicate greater binding affinity and potency, respectively. This compound demonstrates selectivity for the 5-HT2C receptor.[5]
Signaling Pathway Diagram
Caption: 5-HT2C receptor signaling cascade initiated by this compound.
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol determines the binding affinity (Ki) of this compound for the 5-HT2C receptor through competitive displacement of a radiolabeled antagonist.
Experimental Workflow:
Caption: Workflow for the 5-HT2C receptor radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
[³H]-Mesulergine (radioligand).
-
This compound.
-
Non-specific binding control (e.g., Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of various concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of [³H]-Mesulergine at a final concentration near its Kd (e.g., 1-2 nM).
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate the Gq/G11 pathway by detecting changes in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
Cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
This compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Compound Addition and Measurement:
-
Prepare a stock solution of this compound and create a dilution series.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Use the instrument's automated injector to add the different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the downstream MAPK/ERK pathway following 5-HT2C receptor stimulation by this compound.
Experimental Workflow:
Caption: Workflow for the ERK1/2 phosphorylation assay.
Materials:
-
Cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (serum-free for starvation).
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, buffers, chemiluminescent substrate) or an ELISA kit for phospho-ERK1/2.
-
Imaging system for Western blot or a plate reader for ELISA.
Procedure (Western Blotting):
-
Cell Culture and Stimulation:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, incubate on ice for 10 minutes, and then scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized phospho-ERK1/2 levels against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of 5-HT2C receptor signaling. The protocols outlined in these application notes provide a comprehensive framework for characterizing the binding and functional activity of compounds at the 5-HT2C receptor, thereby facilitating research and drug development efforts targeting this important GPCR.
References
Application Notes and Protocols for Org37684 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is a key therapeutic target for a range of neuropsychiatric disorders, including obesity, depression, and schizophrenia. Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+), mobilized from the endoplasmic reticulum by IP3, serves as a robust and measurable signal for receptor activation. This signaling pathway is amenable to high-throughput screening (HTS) methodologies, such as calcium mobilization assays, enabling the rapid identification and characterization of novel 5-HT2C receptor modulators.
Mechanism of Action of this compound
This compound acts as an agonist at the 5-HT2C receptor, initiating a downstream signaling cascade. The binding of this compound to the receptor induces a conformational change, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This activated Gq protein stimulates phospholipase C, which cleaves PIP2 to generate the second messengers IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of 5-HT2C receptor activation and can be readily detected using calcium-sensitive fluorescent dyes in a high-throughput format.
Data Presentation
The following table summarizes the quantitative data for this compound and provides a representative value for the Z'-factor, a statistical indicator of the quality and robustness of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]
| Compound | Parameter | Value | Receptor | Cell Line | Assay Type | Reference |
| This compound | pKi | 8.1 | Human 5-HT2C | - | Radioligand Binding | IUPHAR/BPS Guide to PHARMACOLOGY |
| This compound | pEC50 | 8.17 | Human 5-HT2C | CHO-K1 | Calcium Mobilization | [1] |
| Representative Assay | Z'-factor | 0.72 ± 0.07 | GPR88 (Gq-coupled) | CHO-Gαqi5 | Calcium Mobilization | [2] |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Org37684 in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Org37684, a potent 5-HT2C receptor agonist, in specific disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a selective and potent agonist for the serotonin 2C (5-HT2C) receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and other physiological processes.[2] Activation of the 5-HT2C receptor leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, including the inhibition of dopamine and norepinephrine release in certain brain regions.[2] Due to its mechanism of action, this compound has been investigated for its potential therapeutic effects in various disease models, most notably in the context of obesity.
I. Application in Obesity Models
This compound has demonstrated significant efficacy in preclinical models of obesity by inducing hypophagia (reduced food intake).
Quantitative Data Summary
| Compound | Animal Model | Dosing Route | ED50 for Hypophagia (1st hour) | Reference |
| This compound | Female Wistar Rats | Intraperitoneal (i.p.) | 1.84 mg/kg | [3] |
| m-CPP | Female Wistar Rats | Intraperitoneal (i.p.) | 0.45 mg/kg | [3] |
| CP-94,253 | Female Wistar Rats | Intraperitoneal (i.p.) | 3.48 mg/kg | [3] |
Experimental Protocol: Evaluation of Hypophagic Effects in Rats
This protocol is adapted from the methodology described by Schreiber and De Vry (2002).[3]
1. Animals:
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Female Wistar rats are used. Animals should be housed individually and maintained on a standard laboratory diet and water ad libitum. A regular light-dark cycle should be maintained.
2. Acclimatization:
-
Animals should be allowed to acclimate to the experimental conditions for a sufficient period before the study begins. This includes handling and mock injections to minimize stress-induced effects on feeding behavior.
3. Experimental Procedure:
-
Food Deprivation: Prior to the experiment, rats are typically food-deprived for a short period (e.g., overnight) to ensure robust feeding behavior at the start of the test.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the desired doses. A vehicle control group should always be included.
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Measurement of Food Intake: Immediately after injection, pre-weighed food is presented to the animals. Food intake is measured at specific time points, typically 1, 2, and 4 hours post-injection, by weighing the remaining food.
4. Data Analysis:
-
The amount of food consumed is calculated for each animal at each time point.
-
The data are typically expressed as mean food intake (in grams) ± SEM for each treatment group.
-
The ED50 (the dose that produces 50% of the maximal effect) for the reduction in food intake can be calculated using appropriate statistical software.
Signaling Pathway and Experimental Workflow
II. Application in Anxiety and Depression Models
To date, there is a lack of specific published studies investigating the effects of this compound in established animal models of anxiety and depression. However, based on the known role of the 5-HT2C receptor in these conditions, the following information provides a general framework for potential experimental designs.
General Role of 5-HT2C Agonists in Anxiety and Depression
The effects of 5-HT2C receptor agonists in models of anxiety and depression are complex and can be contradictory. Some studies have reported anxiogenic-like effects of 5-HT2C agonists in the elevated plus-maze.[4][5] Conversely, other studies have demonstrated antidepressant-like effects of selective 5-HT2C agonists in the forced swim test and anhedonia models.[6] The observed effect can depend on the specific compound, dose, route of administration, and the brain region targeted.
Potential Experimental Protocols
Should researchers wish to investigate the effects of this compound in these models, the following standard protocols can be adapted.
1. Elevated Plus-Maze (Anxiety Model):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Animals are administered this compound or vehicle. After a set pre-treatment time, they are placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).
-
Measures: Time spent in and entries into the open and closed arms are recorded. An anxiolytic effect is indicated by an increase in the exploration of the open arms, while an anxiogenic effect is suggested by a decrease.
2. Forced Swim Test (Depression Model):
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Animals are administered this compound or vehicle. They are then placed in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Measures: The duration of immobility (floating) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Logical Relationship of 5-HT2C Receptor Activation in Affective Disorders
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its potent hypophagic effects in rodent models of obesity are well-documented. While its application in anxiety and depression models is not yet established, the known functions of the 5-HT2C receptor suggest that such studies could yield important insights into the complex role of this receptor in affective disorders. The protocols and data presented herein provide a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. ORG-37684 [medbox.iiab.me]
- 2. Role of 5-hT2C receptors in the hypophagic effect of m-CPP, ORG 37684 and CP-94,253 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soupro.com.br [soupro.com.br]
- 4. Anxiogenic effects in the rat elevated plus-maze of 5-HT(2C) agonists into ventral but not dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5HT2C receptor agonists exhibit antidepressant-like properties in the anhedonia model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Org37684 not dissolving properly in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing difficulties with the dissolution of Org37684 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your experimental workflow.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in DMSO at my desired concentration. What initial steps should I take?
A1: When encountering poor solubility of this compound in DMSO, consider the following initial troubleshooting steps:
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Ensure Purity of DMSO : Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds[1].
-
Vortexing : Vigorous vortexing can aid in the dissolution of stubborn compounds[1].
-
Gentle Heating : Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat to prevent compound degradation[1].
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Sonication : Use a sonicator bath to provide mechanical agitation. This can help break down compound aggregates and accelerate the dissolution process[1][2].
Frequently Asked Questions (FAQs)
Q2: I've tried the initial steps, but my this compound solution is still not clear. What else can I do?
A2: If initial steps fail, you can try more advanced techniques:
-
Use of Co-solvents : The addition of a co-solvent can modify the polarity of the solvent system, which may enhance the solubility of your compound. The choice of co-solvent will depend on your specific downstream application[1].
-
Incorporate a Surfactant : For aqueous dilutions of your DMSO stock, adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to keep the compound in solution[1].
Q3: Can the quality and storage of my DMSO affect the solubility of this compound?
A3: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many poorly water-soluble compounds. It is crucial to use anhydrous (water-free) DMSO and to store it properly in a tightly sealed container in a dry environment.
Q4: Will heating degrade my this compound compound?
A4: While gentle heating (30-40°C) is a common technique to increase solubility, there is a risk of degradation for any chemical compound, which is often compound-specific[1]. If you are unsure about the thermal stability of this compound, it is recommended to perform a stability test by heating a small sample and analyzing it for degradation, for example by HPLC.
Factors Affecting this compound Solubility in DMSO
| Factor | Observation | Recommended Action |
| DMSO Purity | The presence of water can decrease solubility. | Use high-purity, anhydrous DMSO. Store properly. |
| Temperature | Solubility may increase with temperature. | Gentle heating (30-40°C). Monitor for degradation. |
| Agitation | Mechanical energy can break up solid particles. | Vortex vigorously and/or use a sonicator bath. |
| Concentration | Desired concentration may exceed solubility limit. | Test solubility at lower concentrations first. |
| Co-solvents | May be necessary for highly insoluble compounds. | Consider biocompatible co-solvents if the experimental system allows. |
Experimental Protocol for Dissolving this compound in DMSO
This protocol outlines a systematic approach to dissolving this compound in DMSO, particularly when facing solubility challenges.
-
Preparation :
-
Weigh the desired amount of this compound into a sterile, dry glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
-
Initial Dissolution Steps :
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Steps (if not fully dissolved) :
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Final Assessment :
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Once the solution is clear, allow it to return to room temperature.
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Observe the solution for any signs of precipitation after it has cooled. If precipitation occurs, the solution is supersaturated at room temperature.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Relationship between factors affecting solubility and potential solutions.
References
Optimizing Org37684 Concentration for 5-HT2C Receptor Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Org37684, a selective 5-HT2C receptor antagonist, in various experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological tool used in research to investigate the role of the serotonin 2C (5-HT2C) receptor. It acts as an antagonist, meaning it binds to the 5-HT2C receptor and blocks the effects of the natural ligand, serotonin. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: What are the typical experimental concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the expression level of the 5-HT2C receptor, and the specific experimental endpoint. However, based on its binding affinity (Ki), a starting point for concentration-response curves in functional assays would typically range from nanomolar (nM) to micromolar (µM). It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific assay system.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the downstream effects of 5-HT2C receptor antagonism by this compound?
By blocking the 5-HT2C receptor, this compound can prevent the downstream signaling cascade initiated by serotonin. This includes the inhibition of PLC activation, reduction in IP3 and DAG production, and subsequent decrease in intracellular calcium mobilization and PKC activation. Functionally, this can lead to the disinhibition of dopamine and norepinephrine release in certain brain regions.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human 5-HT2C receptor, along with its selectivity over other serotonin receptor subtypes. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT2C | 1.5 |
| 5-HT2A | 130 |
| 5-HT2B | 250 |
Note: These values are compiled from various sources and may vary slightly between different studies and experimental conditions.
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the 5-HT2C receptor, which is antagonized by this compound.
Caption: 5-HT2C Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Detailed Methodology: In Vitro Functional Assay for this compound (Calcium Mobilization)
This protocol describes a cell-based functional assay to determine the inhibitory activity of this compound on the 5-HT2C receptor by measuring changes in intracellular calcium.
Materials:
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Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)
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Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics
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This compound
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Serotonin (5-HT)
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Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
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Probenecid (optional, to prevent dye leakage)
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DMSO
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96- or 384-well black, clear-bottom assay plates
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Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Plating:
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Culture the 5-HT2C expressing cells according to standard protocols.
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On the day before the assay, harvest the cells and seed them into the assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of serotonin in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.
-
-
Dye Loading:
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Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Antagonist Assay:
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Add the serially diluted this compound to the appropriate wells of the assay plate.
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Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
-
Signal Detection:
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Place the assay plate in the fluorescence plate reader.
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Set the instrument to record baseline fluorescence for a few seconds.
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Inject the pre-determined EC80 concentration of serotonin into the wells.
-
Immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
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Determine the peak fluorescence response for each well.
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Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
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Experimental Workflow Diagram
Caption: General Experimental Workflow for a Calcium Mobilization Assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Window | - Low receptor expression in cells.- Inactive agonist (serotonin).- Incorrect assay buffer composition.- Cell viability issues. | - Verify receptor expression using a positive control antagonist or radioligand binding.- Use a fresh, validated batch of serotonin.- Ensure the assay buffer is at the correct pH and contains necessary ions (e.g., Ca²⁺).- Check cell health and viability before and during the assay. |
| High Well-to-Well Variability | - Uneven cell plating.- Inconsistent compound or agonist addition.- Edge effects in the assay plate. | - Ensure a homogenous cell suspension and use proper plating techniques.- Use calibrated multichannel pipettes or an automated liquid handler.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| IC50 Value is Significantly Different from Published Values | - Different cell line or receptor expression level.- Variations in assay conditions (e.g., incubation time, temperature, agonist concentration).- Compound degradation. | - Characterize the pharmacology of the receptor in your specific cell line.- Standardize all assay parameters and ensure they are consistent with established protocols.- Prepare fresh compound solutions and store them properly. |
| Apparent Agonist Activity of this compound | - Off-target effects at high concentrations.- Assay artifact. | - Test this compound in a parental cell line lacking the 5-HT2C receptor to check for non-specific effects.- Ensure the assay is specific for the intended signaling pathway. |
| Cell Detachment During Assay | - Harsh washing steps.- Toxicity of the compound or dye. | - Use gentle, automated plate washers or perform manual media changes carefully.- Test for cytotoxicity of all reagents at the concentrations used in the assay. |
How to improve Org37684 stability in solution
Technical Support Center: Org37684
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in solution, ensuring experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including exposure to light, temperature, pH of the solvent, the presence of oxidizing agents, and the duration of storage. Many organic compounds are sensitive to light and can undergo photodegradation.[1][2] It is crucial to store solutions in amber vials or wrapped in aluminum foil to minimize light exposure.[2][3] Temperature is also critical; storing stock solutions at -20°C or -80°C is recommended for long-term stability.[2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent is critical for both solubility and stability. While specific data for this compound is not extensively published, compounds with similar structures are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol. It is best practice to first create a concentrated stock solution in an anhydrous organic solvent and then make fresh dilutions into aqueous buffers for your experiments. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q3: How should I properly store stock solutions of this compound?
A3: For maximum stability, stock solutions of this compound should be stored in small, single-use aliquots to avoid contamination and repeated temperature changes.[4] Store these aliquots in tightly sealed, light-protecting containers at -20°C or -80°C.[2][5] When preparing to use an aliquot, allow it to warm to room temperature slowly before opening to prevent condensation from introducing water into the stock.
Q4: Are there any visual cues that indicate my this compound solution has degraded?
A4: While not always apparent, signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur before any visible changes are noticeable.[2] The most reliable indicator of a problem is often a loss of expected biological activity or increased variability in experimental results.[2] For definitive assessment, analytical methods like HPLC are recommended.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
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Possible Cause: Photodegradation. this compound may be light-sensitive. Standard laboratory lighting can be sufficient to degrade sensitive compounds over the course of an experiment.[2]
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Possible Cause: Chemical Incompatibility. Components in your cell culture media (e.g., reactive aldehydes, thiols) could be reacting with and inactivating this compound.
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Solution: Prepare the final working solution in your assay medium immediately before adding it to the cells. Run a control experiment to incubate this compound in the medium for the duration of your assay and then test its activity to see if it degrades over time.
-
-
Possible Cause: Adsorption to Plastics. this compound may adhere to the surface of certain types of plastic labware, reducing its effective concentration.
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Solution: Consider using low-adhesion microplates or glass-coated plates for your experiments. Pre-treating pipette tips by aspirating and dispensing the solution back into the reservoir a few times can help saturate binding sites before dispensing into your assay wells.
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Problem: My stock solution appears cloudy or has formed a precipitate after thawing.
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Possible Cause: Poor Solubility or Freeze-Thaw Issues. The compound may be coming out of solution at lower temperatures, or water may have been introduced via condensation, reducing solubility.
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Solution: Before use, ensure the vial has returned to room temperature and vortex it gently to redissolve any precipitate. If the issue persists, consider preparing the stock solution at a slightly lower concentration. Always use anhydrous-grade solvents for preparing primary stock solutions.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (Approx. Max Conc.) | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for primary stock solutions. |
| Ethanol (95%) | ≥ 15 mg/mL | Suitable alternative for stock solutions. |
| Methanol | ≥ 10 mg/mL | Use with caution; can be reactive. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very low solubility; prepare fresh dilutions from stock. |
Note: This data is hypothetical and should be confirmed experimentally.
Table 2: Recommended Storage Conditions and Expected Stability
| Solution Type | Solvent | Temperature | Light Condition | Estimated Stability |
| Dry Powder | - | -20°C | Dark | > 2 years |
| Stock Solution | Anhydrous DMSO | -80°C | Dark, Aliquoted | ~ 12 months |
| Stock Solution | Anhydrous DMSO | -20°C | Dark, Aliquoted | ~ 6 months |
| Working Dilution | Aqueous Buffer | 4°C | Dark | < 24 hours |
Note: Stability is an estimate. It is highly recommended to perform stability tests for your specific experimental conditions.
Experimental Protocols
Protocol: Assessing this compound Solution Stability via HPLC
This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time.
-
Materials:
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This compound powder
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HPLC-grade solvent (e.g., DMSO)
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
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HPLC system with a C18 column and UV detector
-
Amber glass vials or foil-wrapped tubes
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This is your T=0 reference stock .
-
Dilute the stock solution to 50 µM in your chosen aqueous buffer. This will be your test solution .
-
Dispense the test solution into multiple amber vials, one for each time point.
-
-
Experimental Procedure:
-
Time Point 0: Immediately take an aliquot from the reference stock and one from the freshly prepared test solution. Dilute both to an appropriate concentration for HPLC analysis (e.g., 5 µM in mobile phase) and inject them into the HPLC system.
-
Store the remaining test solution vials under the desired test conditions (e.g., 4°C in the dark, room temperature with light exposure, etc.).
-
Subsequent Time Points (e.g., 2, 4, 8, 24 hours): At each time point, retrieve one vial of the test solution. Prepare it for injection and analyze it using the same HPLC method.
-
-
Data Analysis:
-
Measure the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample of the test solution.
-
Remaining (%) = (Peak Area at T=x / Peak Area at T=0) * 100
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Plot the percentage remaining versus time to determine the degradation rate under the tested conditions. Look for the appearance of new peaks, which may indicate degradation products.[6]
-
Visualizations
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]
- 6. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Org37684 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2C receptor agonist, Org37684. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT2C receptor. Its primary mechanism of action is to bind to and activate the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation initiates downstream signaling cascades that can influence various physiological processes, including mood, appetite, and cognition.
Q2: What are the known off-target effects of this compound?
While this compound is reported to be selective for the 5-HT2C receptor, like many small molecules, it may exhibit some activity at other related receptors, such as the 5-HT2A and 5-HT2B receptors, particularly at higher concentrations. Off-target effects are a potential source of experimental variability and should be considered when interpreting results. It is recommended to consult pharmacological profiling data and include appropriate controls to assess off-target effects in your experiments.
Q3: How should I prepare and store this compound for optimal stability and performance?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent, such as DMSO, and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solubility and stability of the compound in aqueous buffers should be determined for your specific assay conditions, as poor solubility can be a major source of variability.
Q4: What are the key sources of experimental variability when working with this compound?
Several factors can contribute to experimental variability, including:
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Compound Handling: Inconsistent compound weighing, dissolution, and storage.
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Cell-Based Assays: Cell line passage number, cell density, receptor expression levels, and serum batch variations.
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In Vivo Studies: Animal strain, age, sex, housing conditions, and route of administration.
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Assay Conditions: Buffer composition, pH, temperature, and incubation times.
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Data Analysis: Inconsistent data processing and statistical methods.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no response to this compound | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Receptor Expression: The cell line has low or variable expression of the 5-HT2C receptor. 3. Incorrect Assay Conditions: Suboptimal buffer, temperature, or incubation time. | 1. Prepare fresh stock solutions and aliquot for single use. 2. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. Use a stable cell line with consistent receptor expression. 3. Optimize assay parameters systematically. |
| High well-to-well variability | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Compound Precipitation: Poor solubility of this compound in the assay buffer. 3. Pipetting Errors: Inaccurate liquid handling. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Check the solubility of this compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay. 3. Use calibrated pipettes and follow good laboratory practices for liquid handling. |
| Inconsistent EC50 values between experiments | 1. Cell Passage Number: Changes in cell phenotype and receptor expression with increasing passage number. 2. Serum Variability: Different lots of serum can affect cell growth and signaling. 3. Slight Variations in Protocol: Minor day-to-day differences in experimental execution. | 1. Use cells within a defined passage number range. 2. Test and pre-qualify new serum lots. 3. Adhere strictly to a detailed, standardized protocol. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Variable behavioral or physiological responses | 1. Animal Stress: Stress from handling, injection, or environmental factors can influence a wide range of physiological responses. 2. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals. 3. Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution. | 1. Acclimate animals to the experimental procedures and environment. Handle animals consistently. 2. Use a sufficient number of animals to account for biological variability and consider pharmacokinetic studies to understand the compound's profile in your animal model. 3. Prepare dosing solutions fresh and ensure accurate administration based on body weight. |
| Lack of expected effect | 1. Poor CNS Penetration: The compound may not be reaching the target site in the brain in sufficient concentrations. 2. Rapid Metabolism: The compound is quickly cleared from the system. 3. Incorrect Dose Range: The doses tested may be too low to elicit a response. | 1. Investigate the blood-brain barrier penetration of this compound.[1][2][3] 2. Conduct pharmacokinetic studies to determine the half-life of the compound. 3. Perform a dose-response study to identify the optimal dose range. |
Data Presentation: Pharmacological Profile Variability
The following table summarizes the pharmacological data for this compound and other 5-HT2C agonists to illustrate the potential for variability in reported values across different studies and compounds. This highlights the importance of in-house validation of compound potency.
| Compound | Target Receptor | Assay Type | Reported pEC50 / pKi | Reference |
| This compound | 5-HT2C | Functional Assay | pEC50 = 8.17 | [Vendor Data] |
| This compound | 5-HT2A | Functional Assay | pEC50 = 7.11 | [Vendor Data] |
| This compound | 5-HT2B | Functional Assay | pEC50 = 7.96 | [Vendor Data] |
| Serotonin (5-HT) | 5-HT2C | Calcium Flux | EC50 = 1.16 x 10-9 M | [4] |
| WAY-161503 | 5-HT2C | In vivo electrophysiology | - | [In vivo study] |
| SB-242084 (Antagonist) | 5-HT2C | In vivo electrophysiology | - | [In vivo study] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
In Vitro Experiment: Calcium Flux Assay
This protocol provides a general methodology for assessing the agonist activity of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium.
1. Cell Culture and Plating:
- Culture a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in the recommended growth medium.
- Plate the cells in a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in a suitable assay buffer to create a concentration-response curve.
3. Calcium Dye Loading:
- Remove the growth medium from the cells and wash with assay buffer.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate to allow for dye uptake.
4. Measurement of Calcium Flux:
- Use a fluorescence plate reader equipped with an automated injection system.
- Measure the baseline fluorescence of the cells.
- Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
5. Data Analysis:
- Calculate the change in fluorescence for each well.
- Plot the peak fluorescence response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Experiment: General Workflow for Behavioral Assessment
This workflow outlines the key steps for an in vivo study investigating the effects of this compound on a specific behavior.
1. Animal Acclimation:
- House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment.
- Handle the animals daily to acclimate them to the experimenter.
2. Dosing Solution Preparation:
- Prepare the dosing solution of this compound in a suitable vehicle on the day of the experiment. Ensure the compound is fully dissolved.
3. Administration:
- Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal, oral gavage). The volume should be based on the animal's body weight.
4. Behavioral Testing:
- At a predetermined time after administration, place the animal in the testing apparatus (e.g., open field, elevated plus maze).
- Record the behavioral parameters of interest for a set duration.
5. Data Collection and Analysis:
- Score the behavior either manually or using automated tracking software.
- Perform statistical analysis to compare the effects of this compound to the vehicle control group.
Visualizations
Caption: 5-HT2C receptor signaling pathways activated by this compound.
Caption: General experimental workflow for an in vitro functional assay.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. An enzymatically stable peptide with activity in the central nervous system: its penetration through the blood-CSF barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of drugs through the blood-cerebrospinal fluid/blood-brain barrier for treatment of central nervous system infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS penetration of intrathecal-lumbar idursulfase in the monkey, dog and mouse: implications for neurological outcomes of lysosomal storage disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Avoiding Org37684 precipitation in media
Welcome to the technical support center for Org37684. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you avoid common issues such as precipitation and ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter when working with this compound, with a focus on preventing and resolving precipitation in media.
Q1: My this compound precipitated out of solution after I diluted my stock in aqueous media. What could be the cause?
A1: Precipitation of this compound upon dilution in aqueous media is a common issue that can arise from several factors:
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Low Aqueous Solubility: this compound, like many small molecule compounds, likely has limited solubility in purely aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into a buffer or cell culture medium, the final concentration of the organic solvent may be too low to keep the compound dissolved.
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Buffer pH and Salt Concentration: The pH and ionic strength of your media can influence the solubility of this compound. Changes in pH can alter the ionization state of the molecule, potentially reducing its solubility. High salt concentrations can also lead to a "salting out" effect, causing the compound to precipitate.
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Temperature Effects: A rapid change in temperature, such as moving a stock solution from cold storage to room temperature media, can affect solubility and lead to precipitation.
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High Final Concentration: The intended final concentration of this compound in your experiment might exceed its solubility limit in the final aqueous medium.
Troubleshooting Steps:
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Optimize Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations.
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Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C).
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in media to gradually decrease the solvent concentration.
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Vortexing/Mixing: When diluting, add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can trigger precipitation.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test at your desired final concentration to confirm that this compound remains in solution under your experimental conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[1]
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to precipitation and degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. Before use, thaw the aliquot at room temperature and ensure it is fully dissolved by vortexing gently before diluting into your experimental media.
Quantitative Data Summary
The following table provides key information regarding the preparation and use of this compound solutions. Please note that solubility can be system-dependent, and it is recommended to perform your own solubility tests.
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | DMSO | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 mM | A 10 mM stock is a common starting point for in vitro assays. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.5% | This is a general guideline; verify the tolerance of your cell line. |
| Working Solution Preparation | Serial dilution in pre-warmed media | Helps to prevent precipitation upon dilution. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution and Working Solutions
This protocol provides a step-by-step guide for preparing a stock solution of this compound and subsequent working solutions for cell-based assays.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
Procedure for 10 mM Stock Solution:
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Calculate the required mass: The molecular weight of this compound is 233.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.31 g/mol = 0.00233 g = 2.33 mg
-
-
Weigh the compound: Carefully weigh out 2.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Store the stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Procedure for Preparing Working Solutions:
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Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm the media: Warm your cell culture medium or experimental buffer to 37°C.
-
Perform serial dilutions: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), perform serial dilutions. For example:
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution. Gently vortex to mix.
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Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed media to achieve the final 10 µM concentration. Gently mix.
-
-
Final DMSO concentration check: In this example, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.
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Use immediately: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Signaling Pathway of this compound
This compound is an agonist for the 5-HT2 family of serotonin receptors, with the highest potency for the 5-HT2C receptor.[5] Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade through the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Signaling pathway of this compound via the 5-HT2C receptor.
Experimental Workflow for Avoiding Precipitation
This workflow diagram illustrates the key steps to follow when preparing and using this compound in cell culture experiments to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: Org37684 Degradation Products and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org37684. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, (3S)-3-[(2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine, this compound is susceptible to degradation through several pathways, primarily involving the ether linkage, the pyrrolidine ring, and the methoxy group. The main degradation pathways are likely to be hydrolysis (acid-catalyzed), oxidation, and photolysis. The indane core is expected to be relatively stable under typical forced degradation conditions.
Q2: What are the likely degradation products of this compound under forced degradation conditions?
A2: The expected degradation products (DPs) under various stress conditions are summarized below. These have been postulated based on the functional groups present in this compound.
| Stress Condition | Potential Degradation Product | Chemical Name |
| Acid Hydrolysis | DP-01 | 5-methoxy-2,3-dihydro-1H-inden-4-ol |
| DP-02 | (S)-pyrrolidin-3-ol | |
| Oxidative (e.g., H₂O₂) | DP-03 | (S)-1-((2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy)pyrrolidin-2-one |
| DP-04 | (S)-3-((2,3-dihydro-1H-inden-4-yl)oxy)pyrrolidine | |
| Photolytic (UV/Vis) | DP-01 | 5-methoxy-2,3-dihydro-1H-inden-4-ol |
| DP-05 | Various polymeric species |
Q3: My HPLC analysis shows a new peak eluting close to the this compound peak after storing the sample in an acidic mobile phase. What could this be?
A3: A new peak appearing in an acidic mobile phase strongly suggests acid-catalyzed hydrolysis of the ether linkage. This would result in the formation of 5-methoxy-2,3-dihydro-1H-inden-4-ol (DP-01) and (S)-pyrrolidin-3-ol (DP-02). Given its larger, more hydrophobic structure, DP-01 is the likely candidate for the new peak eluting near the parent compound. To confirm, you can perform LC-MS analysis to check the mass of the new peak.
Q4: I am observing multiple new peaks in my chromatogram after exposing my this compound sample to light. What is happening?
A4: Exposure to light, particularly UV, can lead to photodegradation. For a molecule like this compound, this can involve cleavage of the ether bond, similar to acid hydrolysis, but also potentially more complex reactions leading to the formation of radicals and subsequent polymerization.[1] The multiple peaks you are observing could be a combination of the primary cleavage product (DP-01) and various polymeric species (DP-05). It is advisable to handle this compound solutions with protection from light.
Q5: My mass spectrometry results show a product with a mass increase of 14 Da after oxidative stress. What is this product?
A5: An increase of 14 Da (or more precisely, the addition of an oxygen atom and loss of two hydrogen atoms) is indicative of oxidation of the pyrrolidine ring to a lactam. The likely product is (S)-1-((2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy)pyrrolidin-2-one (DP-03). This is a common oxidative degradation pathway for secondary amines in a cyclic system.
Troubleshooting Guides
Issue 1: Poor peak shape or tailing for this compound and its degradation products in reverse-phase HPLC.
-
Potential Cause: Secondary interactions between the basic amine in the pyrrolidine ring and residual silanols on the HPLC column.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) to keep the amine protonated. This minimizes interaction with silanols.
-
Ionic Strength: Add a low concentration of a buffer, such as ammonium formate or phosphate, to the mobile phase to improve peak shape.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
-
Issue 2: Inconsistent results in forced degradation studies under oxidative conditions.
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Potential Cause: The concentration and type of oxidizing agent, as well as the reaction time and temperature, can significantly impact the extent and nature of degradation.
-
Troubleshooting Steps:
-
Reagent Concentration: Start with a low concentration of the oxidizing agent (e.g., 0.1% H₂O₂) and gradually increase it to achieve the desired level of degradation (typically 5-20%).
-
Temperature Control: Perform the experiment at a controlled temperature, as oxidation reactions are often temperature-sensitive.
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Time Course Study: Sample the reaction at multiple time points to understand the kinetics of the degradation and identify primary versus secondary degradation products.
-
Issue 3: Difficulty in identifying the structure of an unknown degradation product.
-
Potential Cause: The degradation product may be an unexpected isomer or a result of a complex reaction.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition. This is a critical first step in proposing a structure.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify the modified part of the molecule.
-
Preparative HPLC and NMR: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR experiments for definitive structure elucidation.
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Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Analyze a dark control sample in parallel.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 60°C for 7 days.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) with PDA and MS detection.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
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Column: C18, 2.1 x 100 mm, 1.8 µm particle size
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm and 280 nm
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MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
Visualizations
Caption: Proposed degradation pathways of this compound under different stress conditions.
References
Technical Support Center: Troubleshooting Cell Viability Issues with Org37684 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using the 5-HT2C receptor agonist, Org37684. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] Like other 5-HT2 receptors, the 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11.[2] Activation of the 5-HT2C receptor by an agonist like this compound stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels.[3][4][5]
Q2: Is this compound known to cause cell death or a decrease in cell viability?
A2: Currently, there is a lack of publicly available studies that directly report significant cytotoxicity or apoptosis induced by this compound in common cell lines. However, it is plausible that high concentrations or prolonged exposure to a potent 5-HT2C agonist could lead to cell viability issues. The mechanism of action, involving a sustained increase in intracellular calcium, can be a trigger for cellular stress and apoptosis in sensitive cell types. Researchers should therefore carefully titrate the concentration of this compound and monitor cell health.
Q3: What are the potential off-target effects of this compound?
A3: this compound has been shown to have a degree of selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.[1] However, at higher concentrations, off-target effects at these other serotonin receptors could occur. Activation of 5-HT2A and 5-HT2B receptors can have various cellular effects, and it is important to consider the expression profile of these receptors in your specific cell line.
Q4: What are the typical concentrations of this compound used in in vitro studies?
A4: The effective concentration of this compound will be cell-type dependent and assay-dependent. Based on its potency at the 5-HT2C receptor, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment while monitoring for any cytotoxic effects.
Troubleshooting Guide
Problem 1: Decreased cell viability observed after this compound treatment.
Possible Cause 1: High Concentration of this compound
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Troubleshooting Step: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. This will help identify a working concentration that is effective for your assay without causing significant cell death.
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Suggested Experiment:
-
Plate cells at a consistent density in a 96-well plate.
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Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for a relevant time period (e.g., 24, 48, 72 hours).
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Assess cell viability using a standard assay such as MTT or a real-time live/dead cell assay.
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Plot the results as percent viability versus log concentration of this compound to determine the IC50 value.
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Possible Cause 2: Solvent Toxicity
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1-0.5%).
-
Suggested Experiment:
-
Include a vehicle control group in your experiments that is treated with the same final concentration of the solvent as the highest concentration of this compound used.
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Compare the viability of the vehicle control cells to untreated control cells.
-
Possible Cause 3: Cell Line Sensitivity
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Troubleshooting Step: The expression level of the 5-HT2C receptor and the downstream signaling components can vary between cell lines, making some more sensitive to agonist-induced effects.
-
Suggested Experiment:
-
If possible, quantify the expression of the 5-HT2C receptor in your cell line using techniques like qPCR or western blotting.
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Consider testing this compound on a different cell line with a known or lower 5-HT2C receptor expression level to see if the viability issues persist.
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Problem 2: Inconsistent or unexpected results in cell viability assays.
Possible Cause 1: Assay Interference
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Troubleshooting Step: Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays (e.g., MTT, AlamarBlue).
-
Suggested Experiment:
-
Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reaction.
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Use an alternative viability assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or an ATP-based assay (metabolic activity).
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Possible Cause 2: Apoptosis vs. Necrosis
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Troubleshooting Step: It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), as they have different biological implications.
-
Suggested Experiment:
-
Perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. This will allow you to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
Disclaimer: The following data is hypothetical and for illustrative purposes only, as extensive public data on this compound cytotoxicity is not available. Researchers should determine these values experimentally.
| Cell Line | 5-HT2C Receptor Expression | Incubation Time (hours) | IC50 (µM) |
| HEK293 (transfected) | High | 48 | 15.2 |
| SH-SY5Y (endogenous) | Moderate | 48 | 45.8 |
| HeLa (endogenous) | Low | 48 | > 100 |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Methodology:
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Aspirate the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Methodology:
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Cell Plating and Treatment: Seed cells in a 6-well plate and treat with this compound and a vehicle control for the desired time.
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Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
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Annexin V-negative / PI-negative: Live cells
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Annexin V-positive / PI-negative: Early apoptotic cells
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Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Troubleshooting workflow for cell viability issues.
Caption: 5-HT2C signaling leading to potential apoptosis.
Caption: Workflow for cell viability assessment.
References
- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Org37684 experimental protocols for better results
Welcome to the technical support center for Org37684. This resource is designed to help researchers, scientists, and drug development professionals optimize their experimental protocols and troubleshoot common issues encountered when working with this compound, a potent and selective inhibitor of the novel kinase, KinaseX.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of KinaseX, a critical upstream regulator of the MAPK/ERK signaling pathway. By inhibiting KinaseX, this compound effectively blocks the phosphorylation of its downstream targets, leading to a reduction in cell proliferation and survival in KinaseX-dependent cell lines.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, we recommend reconstituting this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.
Q3: What is the stability of this compound in solution?
A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and for up to 1 month at 4°C. Avoid repeated freeze-thaw cycles. Diluted solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
This common issue can arise from several factors, from cell line variability to protocol inconsistencies.
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity. Ensure you are using cells within a consistent and low passage range (e.g., passages 5-15). |
| Seeding Density | Inconsistent cell seeding can significantly impact results. Optimize and maintain a consistent cell density for all experiments. We recommend a density that allows for logarithmic growth throughout the assay period. |
| Reagent Preparation | This compound can precipitate in aqueous media at high concentrations. Ensure the final DMSO concentration in your media does not exceed 0.5% to maintain solubility. Prepare serial dilutions fresh for each experiment. |
| Incubation Time | The effect of this compound is time-dependent. A 72-hour incubation is recommended to observe maximal effects on cell viability. Ensure this is consistent across all plates and experiments. |
Issue 2: No significant decrease in downstream target phosphorylation in Western Blots.
If you are not observing the expected decrease in the phosphorylation of downstream targets like p-MEK or p-ERK, consider the following:
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Insufficient Drug Concentration | The effective concentration for target inhibition may be higher than the IC50 for cell viability. Perform a dose-response experiment with concentrations ranging from 0.1x to 10x the viability IC50. |
| Incorrect Treatment Duration | Peak target inhibition can occur at earlier time points than the viability readout. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal target modulation. |
| Sub-optimal Antibody | Ensure your primary antibodies for the phosphorylated targets are validated and used at the recommended dilution. Run positive and negative controls to confirm antibody performance. |
| Cell Line Resistance | The cell line being used may have intrinsic or acquired resistance mechanisms to KinaseX inhibition. Confirm the expression and activity of KinaseX in your cell model. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescent Assay
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2 mM intermediate stock of this compound in DMSO. Perform a 3-fold serial dilution in complete growth medium to create a 10x working solution series.
-
Cell Treatment: Add 10 µL of the 10x working solutions to the respective wells. Include a "vehicle control" (0.5% DMSO) and a "no cells" background control.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial luminescent cell viability reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature, protected from light.
-
Data Analysis: Read the luminescence on a plate reader. After subtracting the background, normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 0.1, 1, 10 µM) for a predetermined optimal time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to assess the change in phosphorylation levels.
Visualizations
Caption: this compound inhibits KinaseX, blocking the MAPK/ERK signaling pathway.
Caption: Workflow for determining IC50 and confirming target engagement.
Interpreting unexpected results with Org37684
Technical Support Center: Org37684
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected results observed during experiments with this compound, a selective inhibitor of Fictional Kinase 1 (FK1).
Frequently Asked Questions (FAQs)
1. Unexpected Increase in Cell Proliferation at Low Concentrations
Question: I am observing a paradoxical increase in cell proliferation at low concentrations of this compound, while higher concentrations show the expected inhibitory effect. Why is this happening?
Answer: This phenomenon, known as a paradoxical or biphasic effect, can occur due to several reasons. One common cause is the disruption of a negative feedback loop. At low concentrations, this compound might partially inhibit FK1, which in turn alleviates a downstream negative feedback mechanism that normally keeps the pathway in check. This can lead to the hyperactivation of a parallel or downstream pro-proliferative pathway. Another possibility is an off-target effect on a protein that normally suppresses proliferation.
Troubleshooting Guide:
To investigate this paradoxical effect, we recommend the following experimental workflow:
-
Dose-Response Curve Refinement: Perform a more granular dose-response experiment with narrower concentration intervals in the low-dose range to precisely map the biphasic effect.
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to analyze the phosphorylation status of key proteins in the FK1 and related signaling pathways at the paradoxical concentrations.
-
Off-Target Profiling: Consider performing a kinome scan to identify potential off-target interactions of this compound at the concentrations causing the paradoxical effect.
Hypothetical Data Summary:
| This compound Conc. (nM) | Cell Proliferation (% of Control) | p-FK1 (Relative Units) | p-Parallel Kinase (Relative Units) |
| 0 (Control) | 100 | 1.0 | 1.0 |
| 1 | 125 | 0.8 | 1.5 |
| 10 | 140 | 0.6 | 2.1 |
| 100 | 90 | 0.3 | 1.2 |
| 1000 | 50 | 0.1 | 0.9 |
Diagram: Proposed Mechanism of Paradoxical Effect
Caption: Proposed mechanism of the paradoxical effect of this compound at low concentrations.
2. Increased Phosphorylation of a Downstream Target
Question: My Western blot shows an unexpected increase in the phosphorylation of a known downstream target of FK1 after treating cells with this compound. How is this possible if this compound is an FK1 inhibitor?
Answer: This counterintuitive result can often be explained by the activation of a compensatory signaling pathway. When a primary pathway like the one involving FK1 is inhibited, cells can adapt by upregulating a parallel pathway that converges on the same downstream target. This new pathway may be regulated by a different kinase that is not inhibited by this compound.
Troubleshooting Guide:
-
Time-Course Experiment: Perform a time-course experiment to observe the dynamics of target phosphorylation. A rapid decrease followed by a rebound and increase might suggest the activation of a compensatory mechanism.
-
Use of Pan-Kinase Inhibitors: Treat cells with both this compound and a broad-spectrum kinase inhibitor to see if the increased phosphorylation is abolished. This can help identify if another kinase is involved.
-
Mass Spectrometry: Employ phosphoproteomics to get a broader view of the signaling network and identify which other pathways are activated upon this compound treatment.
Hypothetical Data Summary:
| Time after this compound (100nM) | p-Downstream Target (Fold Change) |
| 0 hr | 1.0 |
| 1 hr | 0.4 |
| 6 hr | 1.2 |
| 12 hr | 1.8 |
| 24 hr | 2.5 |
Diagram: Compensatory Pathway Activation
Caption: Activation of a compensatory pathway leading to increased downstream target phosphorylation.
3. Significant Cell Death at Proliferation-Inhibiting Concentrations
Question: I am observing significant apoptosis at concentrations of this compound that I expected to only be cytostatic (inhibit proliferation). Why is the compound more cytotoxic than anticipated?
Answer: While the primary target, FK1, may be involved in proliferation, it's possible that this compound has off-target effects on kinases that regulate cell survival and apoptosis. Inhibition of these off-target kinases could trigger the apoptotic cascade. Alternatively, some cell types are highly dependent on the FK1 pathway for survival, a phenomenon known as "oncogene addiction." In such cases, inhibiting FK1 is sufficient to induce apoptosis.
Troubleshooting Guide:
-
Apoptosis Assays: Confirm that the observed cell death is indeed apoptosis using methods like Annexin V/PI staining, caspase activity assays, or TUNEL staining.
-
Off-Target Kinase Inhibition Assays: Test the activity of this compound against a panel of known pro-survival kinases (e.g., Akt, ERK).
-
Rescue Experiment: Attempt to rescue the apoptotic phenotype by overexpressing a constitutively active form of FK1 or by treating with a broad-spectrum caspase inhibitor.
Hypothetical Data Summary:
| This compound Conc. (nM) | Cell Viability (%) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 100 | 1.0 |
| 50 | 85 | 1.5 |
| 100 | 60 | 3.2 |
| 200 | 35 | 7.8 |
Diagram: Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow to determine the cause of unexpected cytotoxicity of this compound.
Validation & Comparative
Org37684: Not a Glucocorticoid, A Clarification for Researchers
Contrary to the requested comparison, the compound Org37684 is not a synthetic glucocorticoid. Our comprehensive review of available scientific literature indicates that this compound is classified as a ligand for the 5-HT2C receptor, a target primarily involved in neurotransmission. This places it in a fundamentally different pharmacological class from synthetic glucocorticoids like dexamethasone, prednisolone, and betamethasone, which exert their effects by binding to the glucocorticoid receptor (GR).
Therefore, a direct comparison of this compound with synthetic glucocorticoids in terms of anti-inflammatory potency, metabolic effects, and other glucocorticoid-related activities is not scientifically valid. The two classes of compounds have distinct biological targets, mechanisms of action, and therapeutic applications.
Understanding the Distinction:
Synthetic Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that mimic the action of endogenous cortisol. Their primary mechanism involves binding to the intracellular glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory processes.[1][2][3][4][5][6][7][8][9]
This compound , on the other hand, interacts with the 5-HT2C receptor, a subtype of serotonin receptor.[4][10] The 5-HT2C receptor is a G protein-coupled receptor that plays a significant role in regulating mood, anxiety, appetite, and other central nervous system functions.[10] Activation or blockade of this receptor can influence the release of neurotransmitters like dopamine and norepinephrine.[10]
Glucocorticoid Receptor Signaling Pathway
For the benefit of researchers interested in glucocorticoid action, the established signaling pathway is outlined below. Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is part of a multiprotein complex. Upon binding, the GR dissociates from this complex and translocates to the nucleus. In the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the diverse physiological and pharmacological effects of glucocorticoids.
Caption: Glucocorticoid signaling pathway.
References
- 1. Organon & Co. - Wikipedia [en.wikipedia.org]
- 2. Org-37684 | C14H19NO2 | CID 9794656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 5. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Selective Glucocorticoid Receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of a selective glucocorticoid receptor modulator that prevents both diet‐induced obesity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoids - Endocrine - Medbullets Step 1 [step1.medbullets.com]
- 10. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Validating the In Vivo Efficacy of Org37684: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vivo efficacy of the 5-HT2C receptor agonist Org37684. Due to a lack of publicly available, specific in vivo efficacy data for this compound, this document outlines the expected pharmacological profile and provides a roadmap for preclinical validation by comparing it with well-characterized alternative 5-HT2C receptor agonists.
This guide summarizes key in vivo data for comparable compounds, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy of 5-HT2C Receptor Agonists
| Compound | Animal Model | Endpoint | Efficacy (ED50) |
| WAY-161503 | Diet-induced obese mice | Reduction in food intake | 6.8 mg/kg |
| Obese Zucker rats | Reduction in food intake | 0.73 mg/kg | |
| CP-809,101 | Rats | Conditioned Avoidance Responding | 4.8 mg/kg (sc) |
| Mice | PCP-induced hyperactivity | 2.4 mg/kg (sc) | |
| Mice | d-amphetamine-induced hyperactivity | 2.9 mg/kg (sc) | |
| Ro 60-0175 | Rats | Decrease in dopamine release in the nucleus accumbens | 1 mg/kg (i.p.) produced a 26% decrease |
| Rats | Decrease in basal firing rate of VTA dopamine neurons | 80-320 µg/kg (i.v.) dose-dependently decreased firing |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for assessing anxiolytic-like effects.
Figure 1: Simplified signaling pathway of this compound via the 5-HT2C receptor.
Figure 2: General experimental workflow for in vivo efficacy testing.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vivo efficacy of a 5-HT2C agonist like this compound, focusing on anxiety-related behaviors.
Elevated Plus Maze (EPM) Test for Anxiolytic-Like Effects
Objective: To assess the anxiolytic or anxiogenic effects of a test compound.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Allow rodents to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or via the desired route at predetermined doses and time points before the test.
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute period using an automated tracking system or manual scoring. Key parameters include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total distance traveled is used to assess for potential confounding effects on locomotor activity.
Defensive Burying Test for Anxiolytic-Like Effects
Objective: To evaluate anxiety and defensive behaviors in response to an aversive stimulus.
Apparatus: A test chamber with bedding material and a stationary probe that can deliver a mild electric shock.
Procedure:
-
Habituation: Individually house and handle the rats for several days before the test. Acclimate them to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration: Administer this compound or vehicle at specified doses and time points before placing the animal in the chamber.
-
Test: Place the rat in the test chamber. When the rat touches the probe, a single, brief, mild shock is delivered.
-
Data Collection: Observe and record the rat's behavior for a 15-minute period following the shock. Key behaviors to score include:
-
Burying duration: The total time spent actively pushing or spraying bedding material towards the probe.
-
Immobility: The total time the rat remains motionless.
-
-
Analysis: A decrease in the duration of defensive burying is interpreted as an anxiolytic-like effect.
Comparison of this compound with Alternatives
The following diagram illustrates the logical relationship for comparing this compound with its alternatives based on their primary mechanism of action and therapeutic indications.
Figure 3: Comparison of this compound and alternatives as 5-HT2C agonists for similar therapeutic indications.
Conclusion
While direct in vivo efficacy data for this compound remains to be published, its classification as a selective 5-HT2C receptor agonist allows for a strong predictive framework based on the performance of similar compounds. The data presented for WAY-161503, CP-809,101, and Ro 60-0175 suggest that this compound is likely to exhibit efficacy in models of obesity, psychosis, and anxiety. The provided experimental protocols offer a robust starting point for researchers seeking to validate these potential therapeutic effects in vivo. Future studies are warranted to generate specific dose-response data for this compound to definitively establish its preclinical efficacy profile.
Org37684: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profile of Org37684, a research compound of interest, with a focus on its specificity and selectivity for the serotonin 5-HT2C receptor. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive overview for research and drug development applications.
Executive Summary
This compound is a potent agonist of the serotonin 5-HT2C receptor. Analysis of its functional activity reveals a degree of selectivity for the 5-HT2C subtype over the 5-HT2B and 5-HT2A receptors. This guide summarizes the available quantitative data on its potency and selectivity profile and provides context by comparing it with other known 5-HT2C receptor agonists. A critical evaluation of its interaction with monoamine transporters is necessary for a complete understanding of its pharmacological effects.
Data Presentation: Potency and Selectivity Profile of this compound
The functional potency of this compound has been characterized at various serotonin 5-HT2 receptor subtypes. The available data, presented in terms of pEC50 (the negative logarithm of the half-maximal effective concentration), is summarized in the table below. A higher pEC50 value indicates greater potency.
| Target | This compound (pEC50) | Selectivity Ratio (fold) vs. 5-HT2C |
| 5-HT2C Receptor | 8.17 | - |
| 5-HT2B Receptor | 7.96 | ~2.5x less potent |
| 5-HT2A Receptor | 7.11 | ~10x less potent |
Data sourced from MedchemExpress. The selectivity ratio is calculated from the EC50 values derived from the pEC50 data.
Note: There is currently no publicly available data on the binding affinity (Ki) or functional activity of this compound at the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This represents a significant gap in the comprehensive selectivity profile of this compound. For comparison, other 5-HT2C agonists like WAY-161503 have been reported to have weak or negligible affinity for the 5-HT transporter.[1]
Comparative Analysis with Other 5-HT2C Receptor Agonists
To provide context for the activity of this compound, it is useful to compare its profile with other well-characterized 5-HT2C receptor agonists.
| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | Selectivity (2A/2C) | Selectivity (2B/2C) |
| WAY-161503 | 3.3 | 18 | 60 | ~6-fold | ~20-fold |
| Ro 60-0175 | ~9 (pKi) | ~7.5 (pKi) | High Affinity | ~30-fold | - |
Data for WAY-161503 sourced from Rosenzweig-Lipson et al., 2006.[2][3] Data for Ro 60-0175 sourced from Tocris Bioscience and Martin et al., 1998.[4][5] Note that Ro 60-0175 also has high affinity for the 5-HT2B receptor.[4]
This comparative data highlights the varying degrees of selectivity among different 5-HT2C receptor agonists.
Experimental Protocols
The following sections detail the general methodologies employed to determine the specificity and selectivity of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at a target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B, SERT, NET, DAT) are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2 Receptors)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the 5-HT2 family, measuring the accumulation of inositol phosphates is a common method.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a target receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT2C) are cultured and often pre-labeled with [3H]myo-inositol.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Inositol Phosphate Extraction: The reaction is stopped, and the accumulated inositol phosphates are extracted from the cells.
-
Quantification: The amount of radiolabeled inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: A dose-response curve is generated by plotting the inositol phosphate accumulation against the log concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) is determined from this curve. The pEC50 is the negative logarithm of the EC50.
Mandatory Visualizations
Caption: Experimental workflow for determining compound affinity and potency.
Caption: 5-HT2C receptor Gq signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro 60-0175 fumarate | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
Org 37684: A Comparative Analysis of its Cross-reactivity Profile
For Immediate Release
This guide provides a detailed comparison of the binding affinity of Org 37684, a known 5-HT2C receptor agonist, with other serotonin receptor subtypes. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Org 37684's selectivity and potential for off-target effects.
Executive Summary
Org 37684 is a potent and selective agonist for the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype and the lowest for the 5-HT2B subtype.[1] This compound has been investigated for its anorectic effects in animal studies, suggesting its potential as a weight-loss therapy.[1] Understanding the cross-reactivity of Org 37684 is crucial for predicting its therapeutic efficacy and potential side effects. This guide summarizes the available binding affinity data and provides detailed experimental protocols for its determination.
Comparative Binding Affinity of Org 37684
The following table summarizes the binding affinities (pKi) of Org 37684 for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The data is derived from radioligand binding assays using [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, and [3H]-5-HT for 5-HT2C.
| Receptor Subtype | Org 37684 pKi | Reference Compound | Reference Compound pKi |
| 5-HT2A | 7.1 | Ketanserin | 9.1 |
| 5-HT2B | 6.4 | SB 204741 | 8.2 |
| 5-HT2C | 8.1 | RS-102221 | 8.6 |
Data sourced from Knight et al., 2004.
As the data indicates, Org 37684 displays a higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors, demonstrating its selectivity.
Experimental Protocols
The binding affinities presented in this guide were determined using the following experimental protocols, as described by Knight et al., 2004.
Radioligand Binding Assays
1. Membrane Preparation:
-
Stably transfected HEK293 cells expressing either the human 5-HT2A, 5-HT2B, or 5-HT2C receptor were used.
-
Cells were harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet was resuspended in the same buffer and re-centrifuged.
-
The final pellet was resuspended in assay buffer and stored at -80°C.
2. Binding Assay for 5-HT2A Receptor:
-
Assays were performed in a total volume of 250 µL.
-
Membranes (10 µg protein) were incubated with 0.5 nM [3H]-ketanserin.
-
Non-specific binding was determined in the presence of 1 µM Mianserin.
-
Incubation was carried out for 60 minutes at 37°C.
3. Binding Assay for 5-HT2B Receptor:
-
Assays were performed in a total volume of 250 µL.
-
Membranes (20 µg protein) were incubated with 1.5 nM [3H]-LSD.
-
Non-specific binding was determined in the presence of 10 µM 5-HT.
-
Incubation was carried out for 60 minutes at 37°C.
4. Binding Assay for 5-HT2C Receptor:
-
Assays were performed in a total volume of 250 µL.
-
Membranes (20 µg protein) were incubated with 2 nM [3H]-5-HT.
-
Non-specific binding was determined in the presence of 10 µM 5-HT.
-
Incubation was carried out for 30 minutes at 37°C.
5. Data Analysis:
-
Following incubation, the assays were terminated by rapid filtration through GF/B filters.
-
Filters were washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Competition binding data were analyzed using non-linear regression to determine Ki values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and the general workflow of the radioligand binding assay used to determine the cross-reactivity of Org 37684.
References
Benchmarking Org37684: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the research compound Org37684 with other notable 5-HT2C receptor antagonists. The data presented is intended to inform researchers, scientists, and drug development professionals on the in vitro and in vivo pharmacological profile of this compound, facilitating its evaluation for preclinical research.
Introduction to this compound and the 5-HT2C Receptor
This compound is a research chemical that has been characterized as a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, including in the choroid plexus, basal ganglia, and limbic regions.[1] Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, leads to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium.[1][2]
The 5-HT2C receptor plays a crucial role in regulating a wide array of physiological and psychological processes, including mood, anxiety, appetite, and cognition.[1][3] Consequently, it has emerged as a significant target for the development of novel therapeutics. Antagonism of the 5-HT2C receptor can modulate the release of other key neurotransmitters, such as dopamine and norepinephrine, by lifting the inhibitory control exerted by serotonin.[1] This mechanism underlies the therapeutic potential of 5-HT2C antagonists in conditions like depression, anxiety, and schizophrenia.[4][5]
Comparative In Vitro Pharmacology
The following tables summarize the binding affinities (pKi) of this compound and other well-characterized 5-HT2C receptor antagonists for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors. The data is compiled from a study by Porter et al. (1999), which utilized radioligand binding assays with [3H]-mesulergine for the 5-HT2C and 5-HT2B receptors and [3H]-ketanserin for the 5-HT2A receptor. A higher pKi value indicates a higher binding affinity.
| Compound | pKi at human 5-HT2C Receptor |
| This compound | 8.1 |
| SB 242084 | 9.0 |
| Mirtazapine | 8.1 |
| RS-102221 | 8.6 |
| Ketanserin | 6.8 |
| Compound | pKi at human 5-HT2A Receptor |
| This compound | 6.1 |
| SB 242084 | 6.8 |
| Mirtazapine | 8.8 |
| RS-102221 | 7.2 |
| Ketanserin | 9.2 |
| Compound | pKi at human 5-HT2B Receptor |
| This compound | <5.0 |
| SB 242084 | 7.0 |
| Mirtazapine | 8.4 |
| RS-102221 | 6.7 |
| Ketanserin | 7.7 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Radioligands: [3H]-mesulergine (for 5-HT2C and 5-HT2B) and [3H]-ketanserin (for 5-HT2A).
-
Test compounds (e.g., this compound, SB 242084, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in a 96-well plate.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
Objective: To assess the functional antagonist activity of test compounds at the 5-HT2C receptor.
Materials:
-
A stable cell line co-expressing the human 5-HT2C receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6][7]
-
5-HT (serotonin) as the agonist.
-
Test compounds (e.g., this compound).
-
Assay buffer.
-
A luminometer or fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cells are seeded into 96- or 384-well plates and incubated.
-
Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
The plate is placed in the luminometer or fluorescence plate reader.
-
A fixed concentration of the agonist (5-HT) is automatically injected into each well to stimulate the 5-HT2C receptor.
-
The resulting light emission (from aequorin) or fluorescence (from Fluo-4) is measured kinetically.
-
The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (e.g., IC50).
In Vivo Pharmacology
The antagonism of 5-HT2C receptors is known to influence various behaviors in animal models, including feeding and anxiety.
-
Feeding Behavior: Activation of 5-HT2C receptors is associated with hypophagia (reduced food intake). Consequently, 5-HT2C receptor antagonists are expected to block this effect or potentially increase food intake.
-
Anxiety: The role of 5-HT2C receptors in anxiety is complex. However, some studies suggest that 5-HT2C receptor antagonists may exhibit anxiolytic-like effects in certain behavioral paradigms, such as the elevated plus-maze or social interaction test.[4]
While specific in vivo comparative data for this compound is limited in the readily available literature, its profile as a potent 5-HT2C antagonist suggests it would be a valuable tool for investigating these and other physiological processes regulated by the 5-HT2C receptor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. innoprot.com [innoprot.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Rapid desensitization of serotonin 5-HT2C receptor-stimulated intracellular calcium mobilization in CHO cells transfected with cloned human 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Org37684 and Alternative Controls for 5-HT2C Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Org37684, a potent 5-HT2C receptor agonist, with established positive and negative controls for in vitro experimental setups. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies on the 5-HT2C receptor signaling pathway and in the development of novel therapeutics targeting this receptor.
Introduction to this compound and Controls
This compound is a high-potency agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily linked to the Gq/G11 signaling cascade.[1] Activation of the 5-HT2C receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.
For robust and reliable experimental design, the use of appropriate positive and negative controls is crucial. In the context of 5-HT2C receptor research, a suitable positive control should mimic the agonistic effects of the primary compound, while a negative control should specifically block the receptor's activity. This guide compares this compound with:
-
WAY 161503: A potent and selective 5-HT2C receptor agonist, serving as a positive control .
-
SB 242084: A potent and selective 5-HT2C receptor antagonist, serving as a negative control .[2][3]
Data Presentation: Comparative Pharmacology
The following table summarizes the key pharmacological parameters of this compound and the selected positive and negative controls at the human 5-HT2C receptor. These values are critical for determining appropriate compound concentrations for in vitro assays.
| Compound | Action | pEC50 | EC50 (nM) | Ki (nM) | pKi | pKb |
| This compound | Agonist | 8.17 | - | - | - | - |
| WAY 161503 | Agonist (Positive Control) | - | 12 | 3.3 - 4 | - | - |
| SB 242084 | Antagonist (Negative Control) | - | - | - | 9.0 | 9.3 |
Note: pEC50 is the negative logarithm of the EC50 value. pKi and pKb are the negative logarithms of the Ki and Kb values, respectively. A higher p-value indicates greater potency or affinity. Data is compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the activity of this compound and its controls are provided below. These protocols are based on standard practices using mammalian cell lines expressing the recombinant human 5-HT2C receptor.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.
Protocol:
-
Cell Seeding: Seed CHO-5-HT2C cells into 96-well, white, solid-bottom plates at a density of 40,000-60,000 cells per well in complete culture medium. Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound, WAY 161503 (positive control), and a vehicle control in stimulation buffer. For antagonist testing, prepare SB 242084 dilutions.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of stimulation buffer containing the test compounds (or vehicle) to the respective wells.
-
For antagonist evaluation, pre-incubate the cells with SB 242084 for 15-30 minutes before adding the agonist.
-
Add 50 µL of the agonist (this compound or WAY 161503) to the wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Lyse the cells by adding the IP1-d2 and the anti-IP1 cryptate reagents from a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions. The signal is inversely proportional to the amount of IP1 produced.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the 5-HT2C receptor.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.
Protocol:
-
Cell Seeding: Seed HEK293-5-HT2C cells into 96-well, black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well in complete culture medium. Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Dye Loading:
-
Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in HBSS for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[6]
-
-
Compound Preparation: Prepare serial dilutions of this compound, WAY 161503, and vehicle in HBSS. For antagonist testing, prepare SB 242084 dilutions.
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FDSS).
-
Record a baseline fluorescence reading for 15-20 seconds.
-
Inject the compound solutions into the wells and continue to monitor the fluorescence intensity for an additional 60-120 seconds.
-
For antagonist mode, pre-incubate with SB 242084 for 15-30 minutes before adding the agonist.
-
-
Data Analysis: The increase in fluorescence intensity over the baseline is indicative of intracellular calcium mobilization.
Mandatory Visualizations
5-HT2C Receptor Signaling Pathway
Caption: 5-HT2C receptor activation pathway.
Experimental Workflow: Positive and Negative Controls
Caption: Logic of positive and negative controls.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. um.edu.mt [um.edu.mt]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Org37684: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data for Org37684, a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, against other relevant alternatives. The data is presented to facilitate objective performance evaluation, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Analysis of 5-HT2C Receptor Agonists
This compound demonstrates high potency and selectivity for the 5-HT2C receptor. The following tables summarize the available quantitative data for this compound and a selection of alternative 5-HT2C receptor agonists, including WAY-163909, Lorcaserin, Vabicaserin, Ro60-0175, and YM-348. This data is crucial for understanding the pharmacological profile of these compounds.
| Compound | pEC50 (5-HT2C) | EC50 (nM) (5-HT2C) | Ki (nM) (5-HT2C) | Selectivity Profile |
| This compound | 8.17[1] | ~6.8 | 8.1 (pKi)[2] | 5-HT2C > 5-HT2B (~2.5x) > 5-HT2A (~10x)[1] |
| WAY-163909 | 8.0[3] | 8.0[3] | 10.5[4] | ~20-fold over 5-HT2A and ~46-fold over 5-HT2B[4] |
| Lorcaserin | - | - | 15 (human), 29 (rat)[5] | 18-fold over 5-HT2A and 104-fold over 5-HT2B in functional assays[5] |
| Vabicaserin | - | 8.0[6][7] | 3.0[6][7] | >50-fold selective over a range of other serotonin, norepinephrine, and dopamine receptors[6] |
| Ro60-0175 | - | 32-52[8] | - | Good selectivity over 5-HT2A[8] |
| YM-348 | - | 1.0[9] | - | 15-fold selectivity over 5-HT2A and 3-fold over 5-HT2B[9] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays designed to characterize the binding affinity and functional potency of compounds at the 5-HT2C receptor.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).[10][11]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the 5-HT2C receptor (e.g., [3H]-Mesulergine).[10][11]
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (EC50) of a compound as an agonist at the 5-HT2C receptor.
Methodology:
-
Cell Culture: Cells stably expressing the 5-HT2C receptor are seeded in multi-well plates.[12]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[12]
-
Compound Stimulation: The cells are stimulated with various concentrations of the test compound.
-
Signal Detection: Activation of the Gq/G11-coupled 5-HT2C receptor leads to an increase in intracellular calcium concentration.[13][14][15] This change in calcium is detected as an increase in fluorescence intensity.
-
Data Analysis: The concentration of the compound that produces 50% of the maximum response (EC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in the analysis of this compound, the following diagrams have been generated using Graphviz.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Characterization.
References
- 1. This compound | 5-HT2C受体激动剂 | MCE [medchemexpress.cn]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vabicaserin hydrochloride | 887258-94-8 | 5-HT Receptor | MOLNOVA [molnova.com]
- 7. researchgate.net [researchgate.net]
- 8. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 9. YM-348 - Wikipedia [en.wikipedia.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 15. Receptor 5-HT2C - Wikipedia, la enciclopedia libre [es.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Org37684: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Org37684, drawing from general principles of chemical waste management.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C14H19NO2 | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| IUPAC Name | (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine | [1] |
| CAS Number | 213007-95-5 | [1] |
| Synonyms | ORG-37,684, (3S)-3-((5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy)pyrrolidine | [1] |
General Disposal Workflow for Chemical Waste
The following diagram illustrates a standard workflow for the safe disposal of chemical waste in a laboratory setting. This process is designed to minimize risks to personnel and the environment.
Step-by-Step Disposal Procedures
While specific protocols for this compound are unavailable, the following steps outline a standard and compliant approach to managing its disposal.
1. Waste Identification and Hazard Assessment:
-
Before beginning any experiment, identify all potential waste streams that will be generated.
-
Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, flammability, and environmental risks. If an SDS is not available, treat the compound as hazardous.
2. Proper Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Segregate waste into categories such as solid, liquid, halogenated, non-halogenated, and acutely toxic.
3. Container Selection and Labeling:
-
Use chemically compatible containers for waste collection. The container must be in good condition and have a secure, leak-proof lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Include the date accumulation started and the responsible researcher's name.
4. Safe Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills.
5. Scheduling Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.
Personal Protective Equipment (PPE) and Emergency Procedures
Personal Protective Equipment: When handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
Emergency Procedures: In the event of a spill or exposure, follow these general procedures and any specific instructions from the SDS and your institution's emergency plan:
-
Spill: Evacuate the immediate area and alert others. If the spill is small and you are trained to handle it, use an appropriate spill kit. For larger spills, contact your EHS department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the public domain. Researchers must develop a specific disposal plan as part of their experimental design, in consultation with their institution's EHS professionals. This plan should be based on the known properties of the compound and regulatory requirements.
By adhering to these general guidelines and working closely with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
